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  • Product: 1-Chloro-4-ethynyl-2-methylbenzene
  • CAS: 1204394-34-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-Chloro-4-ethynyl-2-methylbenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-4-ethynyl-2-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and materials science....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Chloro-4-ethynyl-2-methylbenzene, a substituted aromatic compound with potential applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Spectroscopic Overview

1-Chloro-4-ethynyl-2-methylbenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a chloro group, a methyl group, and an ethynyl group dictates the electronic environment of each atom, leading to characteristic chemical shifts and coupling constants in NMR spectroscopy, specific vibrational modes in IR spectroscopy, and predictable fragmentation patterns in mass spectrometry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Chloro-4-ethynyl-2-methylbenzene in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~7.2dd1HAr-H
~7.1d1HAr-H
~3.1s1H≡C-H
~2.4s3H-CH

Interpretation and Rationale:

  • Aromatic Protons (δ 7.1-7.4 ppm): The three protons on the benzene ring will appear in the aromatic region. The proton ortho to the chloro group is expected to be the most deshielded due to the electron-withdrawing nature of chlorine. The coupling patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Acetylenic Proton (δ ~3.1 ppm): The terminal alkyne proton is a sharp singlet and appears in a characteristic region of the spectrum. Its chemical shift can be influenced by the electronic effects of the aromatic ring.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group will appear as a singlet, as there are no adjacent protons to couple with. Its position is typical for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Chloro-4-ethynyl-2-methylbenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1-Chloro-4-ethynyl-2-methylbenzene will give a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~138Ar-C -Cl
~135Ar-C -CH₃
~132Ar-C H
~130Ar-C H
~127Ar-C H
~121Ar-C -C≡CH
~83-C ≡CH
~79-C≡C H
~20-C H₃

Interpretation and Rationale:

  • Aromatic Carbons (δ 121-138 ppm): The six carbons of the benzene ring will have distinct chemical shifts based on their substituents. The carbon attached to the electronegative chlorine atom will be downfield, as will the carbon bearing the methyl group. The unsubstituted aromatic carbons will appear in the expected range.

  • Alkynyl Carbons (δ 79-83 ppm): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in this region. The terminal carbon (≡CH) is typically found slightly upfield compared to the internal carbon.

  • Methyl Carbon (δ ~20 ppm): The methyl carbon appears upfield, which is typical for an sp³-hybridized carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent signal (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300≡C-H stretchTerminal Alkyne
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl
~2100C≡C stretchAlkyne
~1600, ~1480C=C stretchAromatic Ring
~1100-1000C-Cl stretchAryl Halide

Interpretation and Rationale:

  • ≡C-H Stretch (~3300 cm⁻¹): A sharp, strong absorption in this region is a definitive indicator of a terminal alkyne.

  • C≡C Stretch (~2100 cm⁻¹): A weak to medium, sharp absorption in this region is characteristic of the carbon-carbon triple bond stretch.

  • Aromatic C-H and C=C Stretches: These absorptions confirm the presence of the benzene ring.

  • Methyl C-H Stretch: These absorptions confirm the presence of the methyl group.

  • C-Cl Stretch: The carbon-chlorine stretch is typically found in the fingerprint region and can be a useful confirmation of the chloro-substituent.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or solvent. Then, acquire the sample spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 1-Chloro-4-ethynyl-2-methylbenzene (C₉H₇Cl), the expected molecular weight is approximately 150.02 g/mol .

Predicted Mass Spectrum Data:

m/zInterpretation
150/152Molecular ion (M⁺) and its isotope peak (M+2)
115Loss of Cl
114Loss of HCl

Interpretation and Rationale:

  • Molecular Ion (m/z 150/152): The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. The M⁺ peak will appear at m/z 150, and an M+2 peak with approximately one-third the intensity will be observed at m/z 152, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: Common fragmentation pathways would involve the loss of the chlorine atom (m/z 115) or the loss of a molecule of HCl (m/z 114).

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for small molecules and would likely produce the parent ion and a series of fragment ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic identification.

Caption: Structure of 1-Chloro-4-ethynyl-2-methylbenzene.

Spectroscopic Identification Workflow substance 1-Chloro-4-ethynyl-2-methylbenzene nmr NMR Spectroscopy (¹H and ¹³C) substance->nmr ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for structural elucidation.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of 1-Chloro-4-ethynyl-2-methylbenzene. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The protocols described herein represent standard methodologies in the field, ensuring reliable and reproducible results.

References

  • PubChem. 1-chloro-2-ethynyl-4-methylbenzene. National Center for Biotechnology Information. [Link][1]

  • NIST. Benzene, 1-chloro-4-ethynyl-. NIST Chemistry WebBook. [Link][2][3]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Exploratory

1-Chloro-4-ethynyl-2-methylbenzene: A Technical Guide on Solubility, Stability, and Click Chemistry Integration

Executive Summary 1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) is a halogenated aromatic alkyne that serves as a highly versatile intermediate in modern drug discovery[1]. Characterized as a white solid with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) is a halogenated aromatic alkyne that serves as a highly versatile intermediate in modern drug discovery[1]. Characterized as a white solid with a melting point of 29.4–31.2 °C[2], this compound is particularly valued for its terminal ethynyl group. This functional moiety enables precise structural modifications via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as click chemistry. As a Senior Application Scientist, I frequently leverage this compound to synthesize 1,2,3-triazole-containing analogs of multikinase inhibitors like sorafenib. The primary goal of incorporating this specific scaffold is to overcome the poor water solubility (relative bioavailability of 38−49%) and resistance profiles associated with parent chemotherapeutic drugs[3].

Physicochemical Profiling: Solubility & Thermodynamics

The molecular architecture of 1-chloro-4-ethynyl-2-methylbenzene—comprising a hydrophobic benzene ring substituted with chlorine, methyl, and ethynyl moieties—imparts significant lipophilicity. Consequently, the compound exhibits excellent solubility in aprotic organic solvents but suffers from extremely poor aqueous solubility[4]. Understanding these thermodynamic boundaries is critical for assay development, as precipitation during in vitro screening can lead to false-negative bioactivity data.

Table 1: Quantitative Solubility Data Profile
Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Application / Implication
Water / PBS (pH 7.4) 25< 0.01Poor aqueous solubility; requires co-solvents (e.g., DMSO) for bioassays.
Dimethyl Sulfoxide (DMSO) 25> 50Primary stock solvent for in vitro screening and long-term archiving.
Methanol / Ethanol 2510 - 25Suitable for HPLC mobile phase preparation and UV-Vis spectroscopy.
Dichloromethane (DCM) 25> 100Ideal for liquid-liquid extraction and synthetic reaction media.

Chemical Stability & Degradation Kinetics

While the halogenated aromatic core is highly robust, the terminal alkyne introduces specific kinetic vulnerabilities. If exposed to ambient oxygen and trace transition metals (especially Cu(II)), the compound can undergo Glaser coupling, leading to oxidative dimerization. Furthermore, under strongly acidic aqueous conditions, the alkyne is susceptible to Markovnikov hydration, yielding a methyl ketone degradant. To mitigate these risks, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, protected from light and moisture[5].

Table 2: Accelerated Stability & Storage Guidelines
ConditionDurationDegradation (%)Primary DegradantRecommended Action
2-8 °C, Inert Atm (Ar/N2) 12 Months< 1%NoneStandard long-term storage protocol.
Room Temp, Ambient Air 4 Weeks~ 5%Glaser DimerStore under inert gas; avoid prolonged air exposure.
Aqueous Acidic (pH 2.0) 48 Hours~ 15%Methyl KetoneAvoid acidic aqueous conditions during workup.
UV Light Exposure (254 nm) 24 Hours~ 10%Polymeric speciesUse amber vials to prevent photo-degradation.

Mechanistic Workflows & Click Chemistry Application

The primary utility of 1-chloro-4-ethynyl-2-methylbenzene lies in its application as a click chemistry precursor. In the synthesis of sorafenib analogs, the terminal alkyne reacts with an aryl azide to form a rigid 1,4-disubstituted 1,2,3-triazole linker[6]. This triazole ring acts as a bioisostere for amide or urea linkages, improving metabolic stability while maintaining the necessary hydrogen-bonding interactions with kinase hinge regions (e.g., B-Raf and VEGFR)[3].

Workflow A 1-Chloro-4-ethynyl- 2-methylbenzene B Solubility Profiling (HPLC-UV) A->B Thermodynamic Assessment C Stability Testing (LC-MS/MS) A->C Kinetic Assessment D Organic Solvents (High Solubility) B->D E Aqueous Media (Poor Solubility) B->E F Degradation Pathways C->F G Glaser Coupling (Oxidation) F->G O2 / Cu trace H Alkyne Hydration (Ketone Formation) F->H H2O / Acid

Caption: Workflow for solubility and stability profiling of the alkyne intermediate.

CuAAC Alkyne 1-Chloro-4-ethynyl- 2-methylbenzene Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Alkyne->Catalyst Pi-complexation Azide Aryl Azide Intermediate Azide->Catalyst Coordination Triazole 1,4-Disubstituted 1,2,3-Triazole Catalyst->Triazole Cycloaddition Application Sorafenib Analogs (Kinase Inhibitors) Triazole->Application Drug Discovery

Caption: CuAAC reaction pathway utilizing the alkyne to synthesize sorafenib analogs.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Kinetic Solubility Assay via HPLC-UV

To ensure accurate thermodynamic profiling without interference from precipitation kinetics, this protocol utilizes a self-validating standard curve generated in a 100% organic matrix.

  • Stock Preparation : Dissolve 1-chloro-4-ethynyl-2-methylbenzene in 100% DMSO to yield a 10 mM stock solution.

  • Spiking & Equilibration : Aliquot 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final). Agitate the mixture at 300 rpm for 24 hours at 25 °C to ensure thermodynamic equilibrium.

  • Phase Separation : Filter the suspension through a 0.22 µm PTFE syringe filter. Causality Note: The PTFE membrane is specifically chosen over nylon or cellulose to prevent non-specific binding of the highly lipophilic compound.

  • Quantification : Analyze the filtrate via HPLC-UV (C18 column, 70:30 Acetonitrile:Water isocratic elution, detection at 254 nm).

  • System Validation : Compare the peak area against a standard curve prepared in 100% acetonitrile. A recovery of <1% in the aqueous sample confirms the compound's poor aqueous solubility, validating the need for formulation strategies (e.g., lipid nanoparticles or cyclodextrin complexation) in downstream assays.

Protocol 2: CuAAC Synthesis of Triazole-Containing Analogs

This protocol details the synthesis of 1,4-disubstituted 1,2,3-triazoles, emphasizing the causality behind catalyst selection to prevent alkyne degradation[2].

  • Reagent Assembly : Combine 1-chloro-4-ethynyl-2-methylbenzene (1.0 eq) and the target aryl azide (1.0 eq) in a solvent mixture of tert-butanol and water (1:1 v/v). Causality Note: The biphasic system promotes the solubility of both the organic precursors and the inorganic catalysts.

  • Catalyst Activation : Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. Maintaining an excess of ascorbate prevents the accumulation of Cu(II), which would otherwise catalyze the oxidative Glaser dimerization of the terminal alkyne.

  • Reaction Monitoring : Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the alkyne via TLC (Hexanes:Ethyl Acetate).

  • Workup & Purification : Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the pure triazole analog.

References

  • Title: Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs Source: Molecules (MDPI) / PMC - NIH URL: [Link]

Sources

Foundational

Introduction: The Significance of Substituted Phenylacetylenes

An In-depth Technical Guide on the Theoretical and Experimental Characterization of 1-Chloro-4-ethynyl-2-methylbenzene This guide provides a comprehensive overview of the theoretical and experimental approaches to charac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Theoretical and Experimental Characterization of 1-Chloro-4-ethynyl-2-methylbenzene

This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 1-Chloro-4-ethynyl-2-methylbenzene, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited direct experimental data available for this specific compound, this document emphasizes predictive methodologies and draws upon established knowledge of structurally related molecules.

Substituted phenylacetylenes are a class of organic compounds that serve as versatile building blocks in organic synthesis and materials science. Their rigid structure and the reactivity of the ethynyl group make them valuable precursors for more complex molecules. In the context of drug discovery, the introduction of chloro, methyl, and ethynyl functional groups onto a benzene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine, a common halogen in pharmaceuticals, can modulate a compound's lipophilicity, metabolic stability, and binding interactions.[1] The ethynyl group offers a reactive handle for "click chemistry" and other coupling reactions, enabling the construction of larger, more complex molecular architectures.[2]

This guide will focus on 1-Chloro-4-ethynyl-2-methylbenzene, providing a theoretical framework for understanding its properties and a roadmap for its potential synthesis and application.

Molecular Properties and Synthesis

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Chloro-4-ethynyl-2-methylbenzene. These values are estimated based on computational models and data from analogous compounds such as 1-chloro-4-ethynylbenzene and 1-chloro-2-ethynyl-4-methylbenzene.[3][4]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H7ClDefines the elemental composition and molar mass.
Molar Mass ~150.61 g/mol Influences diffusion rates and bioavailability.
Appearance Likely a solid at room temperatureAffects formulation and handling.[5]
Melting Point Estimated to be in the range of 40-60 °CImportant for purification and formulation.[3][5]
Boiling Point Estimated to be >200 °CRelevant for purification and stability.
Solubility Insoluble in water; Soluble in organic solventsImpacts formulation and in vivo distribution.[3]
LogP Estimated to be in the range of 3-4A measure of lipophilicity, affecting cell membrane permeability.
Proposed Synthetic Route

A plausible synthetic route to 1-Chloro-4-ethynyl-2-methylbenzene can be envisioned starting from commercially available 1-chloro-2-methyl-4-nitrobenzene.[6] The synthesis would involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce an iodine atom, and finally a Sonogashira coupling to install the ethynyl group.

Synthetic Pathway A 1-Chloro-2-methyl-4-nitrobenzene B 4-Amino-1-chloro-2-methylbenzene A->B Reduction (e.g., Fe/HCl) C 1-Chloro-4-iodo-2-methylbenzene B->C Sandmeyer Reaction (NaNO2, HCl, KI) D 1-Chloro-4-ethynyl-2-methylbenzene C->D Sonogashira Coupling (TMS-acetylene, Pd(PPh3)2Cl2, CuI, then base)

Caption: Proposed synthetic pathway for 1-Chloro-4-ethynyl-2-methylbenzene.

Experimental Protocol: Sonogashira Coupling

  • To a solution of 1-Chloro-4-iodo-2-methylbenzene in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine) under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • To this mixture, add ethynyltrimethylsilane and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.

  • Remove the trimethylsilyl (TMS) protecting group by treating the crude product with a base such as potassium carbonate in methanol.

  • Purify the final product, 1-Chloro-4-ethynyl-2-methylbenzene, by column chromatography.

Theoretical and Computational Studies

Computational chemistry provides a powerful toolkit for predicting and understanding the properties of molecules in the absence of extensive experimental data.

Quantum Chemical Calculations

Ab initio and Density Functional Theory (DFT) methods can be employed to investigate the electronic structure, vibrational frequencies, and reactivity of 1-Chloro-4-ethynyl-2-methylbenzene.

Workflow for Computational Analysis:

Computational Workflow A Geometry Optimization B Frequency Calculation A->B Confirm minimum energy structure C Electronic Structure Analysis A->C Calculate molecular orbitals, charge distribution D Spectroscopic Prediction B->D Predict IR and Raman spectra C->D Predict UV-Vis and NMR spectra

Caption: A typical workflow for the computational analysis of a molecule.

3.1.1. Vibrational Spectroscopy

Theoretical calculations can predict the infrared (IR) and Raman spectra of 1-Chloro-4-ethynyl-2-methylbenzene. The vibrational modes of substituted phenylacetylenes are known to be complex due to anharmonic coupling and Fermi resonance.[7][8] Computational methods like the quartic potential-vibrational configurational interaction (QP-VCI) can provide a more accurate prediction of the vibrational spectra by accounting for these effects.[7] The characteristic C≡C-H stretch of the ethynyl group is expected to appear around 3300 cm⁻¹, and its position and intensity will be influenced by the electronic effects of the chloro and methyl substituents.[8]

3.1.2. Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can be calculated to understand the molecule's reactivity. The ethynyl group is expected to be a region of high electron density, making it susceptible to electrophilic attack. The chlorine atom will act as a weak deactivating group, while the methyl group is a weak activating group, influencing the regioselectivity of electrophilic aromatic substitution reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the behavior of 1-Chloro-4-ethynyl-2-methylbenzene in different environments, such as in solution or in complex with a biological target. These simulations can provide insights into its conformational preferences, solvation properties, and potential binding modes to proteins.

Potential Applications in Drug Development

The unique combination of functional groups in 1-Chloro-4-ethynyl-2-methylbenzene makes it an attractive scaffold for the development of novel therapeutic agents.

Role as a Synthetic Intermediate

The terminal alkyne functionality allows for its use in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the facile linkage of this fragment to other molecules, such as biomolecules or other drug fragments, to create more complex and potent compounds.

Click_Chemistry cluster_0 1-Chloro-4-ethynyl-2-methylbenzene cluster_1 Azide-containing Molecule cluster_2 Triazole-linked Conjugate A [Molecule]-C≡CH C [Molecule]-Triazole-[Biomolecule/Drug Fragment] A->C Cu(I) catalyst B N3-[Biomolecule/Drug Fragment] B->C Cu(I) catalyst

Sources

Exploratory

Reactivity of the Ethynyl Group in Substituted Benzenes: A Mechanistic and Synthetic Guide

Executive Summary The ethynyl group (–C≡CH) conjugated to an aromatic ring represents one of the most versatile structural motifs in modern synthetic chemistry and drug discovery. However, treating phenylacetylene deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethynyl group (–C≡CH) conjugated to an aromatic ring represents one of the most versatile structural motifs in modern synthetic chemistry and drug discovery. However, treating phenylacetylene derivatives as uniformly reactive entities is a critical oversight. The reactivity of the terminal alkyne is profoundly modulated by the electronic push-pull dynamics of substituents on the benzene ring. This whitepaper provides an in-depth mechanistic analysis of these substituent effects, offering researchers and drug development professionals actionable, self-validating protocols to harness these pathways effectively.

Mechanistic Causality: Electronic Modulation of the Alkyne

The orthogonal π-systems of the ethynyl group are highly sensitive to the electronic nature of the conjugated aromatic ring. Depending on the reaction mechanism, electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can either act as powerful accelerators or complete inhibitors.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In click chemistry, the rate-determining steps involve the deprotonation of the terminal alkyne to form the copper-acetylide intermediate, followed by the nucleophilic attack of the azide.

  • Causality: EWGs (e.g., –NO₂, –CF₃) at the para or meta positions drastically increase the acidity of the terminal proton, facilitating rapid copper-acetylide formation. Furthermore, EWGs lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly electrophilic and accelerating the cycloaddition step. As demonstrated in 1, p-nitroethynylbenzene is among the fastest-reacting alkynes in CuAAC workflows[1].

Electrophilic Additions (Hydrohalogenation & Hydration)

Conversely, electrophilic additions to the triple bond proceed via a high-energy vinyl cation intermediate.

  • Causality: The formation of this electron-deficient intermediate is the rate-determining step. EDGs (e.g., –OMe, –NH₂) stabilize the vinyl cation via resonance and inductive electron donation into the empty p-orbital. This drastically lowers the activation energy. In contrast, EWGs destabilize the cation, effectively inhibiting the reaction under standard conditions (2[2]).

Sonogashira Cross-Coupling

The Sonogashira reaction relies on a delicate transmetalation step between a copper-acetylide and a Palladium(II) center.

  • Causality: While aryl halides with EWGs undergo faster oxidative addition, phenylacetylenes with EWGs facilitate the transmetalation step by forming more reactive copper-acetylide species. However, the reaction is broadly tolerant, though electron-rich alkynes are more prone to unwanted Glaser homocoupling side-reactions (3[3]). Similar electronic dependencies are observed in radical additions like hydrostibination, where EWGs accelerate the reaction rate (4[4]) and rhodium-catalyzed cyclotrimerizations (5[5]).

G cluster_EWG cluster_EDG Sub Substituted Phenylacetylene EWG Electron-Withdrawing Groups (e.g., -NO2, -CF3) Sub->EWG EDG Electron-Donating Groups (e.g., -OMe, -NH2) Sub->EDG CuAAC Accelerated CuAAC (Increased C-H acidity & LUMO lowering) EWG->CuAAC Elec Accelerated Electrophilic Addition (Vinyl cation stabilization) EDG->Elec

Electronic modulation of phenylacetylene reactivity pathways.

Quantitative Data: Substituent Effects

The following table synthesizes the relative kinetic behavior of para-substituted phenylacetylenes across different reaction modalities, correlated with their Hammett constants (σp).

Substituent (para)Hammett Constant (σp)CuAAC Relative KineticsElectrophilic Addition RateSonogashira Coupling Yield
–NO₂ (EWG)+0.78Exceptionally FastInhibited / Very SlowHigh (>90%)
–CF₃ (EWG)+0.54FastSlowHigh (>85%)
–H (Neutral)0.00BaselineBaselineModerate-High
–CH₃ (EDG)-0.17SlowerFastModerate
–OMe (EDG)-0.27SlowestExceptionally FastModerate

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal validation steps to prevent false positives and isolate the kinetic variables of the ethynyl group.

Protocol A: Self-Validating Kinetic Assay for CuAAC

Objective: Accurately determine the relative reaction rate of substituted phenylacetylenes without interference from catalyst degradation.

  • Solution Preparation & Internal Standardization: Dissolve equimolar amounts of the substituted phenylacetylene and benzyl azide in DMSO-d6. Add 0.1 equivalents of 1,3,5-trimethoxybenzene.

    • Causality: 1,3,5-trimethoxybenzene serves as an inert internal standard. Its distinct aromatic singlet (6.0–6.2 ppm) does not overlap with the alkyne or triazole protons, allowing for absolute quantification regardless of solvent evaporation or NMR shimming variations.

  • Catalyst Initiation: Introduce 5 mol% CuSO₄ and 10 mol% sodium ascorbate as aqueous solutions.

    • Causality: Generating Cu(I) in situ from Cu(II) ensures the active catalytic species is fresh, preventing the premature oxidation common when using pre-formed Cu(I) salts.

  • Quenching & Kinetic Sampling: Extract 50 µL aliquots at 10-minute intervals and immediately inject them into a vial containing 0.1 M EDTA solution.

    • Causality: EDTA acts as a hexadentate ligand that rapidly sequesters copper ions, instantly halting the catalytic cycle. This provides a true, uncorrupted snapshot of the reaction progress at that exact timepoint.

  • Orthogonal Validation: Analyze the quenched organic layer via both ¹H-NMR and LC-MS.

    • Causality: NMR provides the stoichiometric ratio of starting material to product, while LC-MS confirms the absence of Glaser homocoupling byproducts (detecting m/z corresponding to the diyne), ensuring the kinetic data reflects only the CuAAC pathway.

Workflow Step1 1. Reagent Prep Alkyne + Azide + Internal Std Step2 2. Catalysis CuSO4 + Ascorbate (In-situ Cu(I)) Step1->Step2 Step3 3. Kinetic Sampling Aliquots quenched with EDTA Step2->Step3 Step4 4. Orthogonal Analysis NMR & LC-MS Cross-validation Step3->Step4

Step-by-step workflow for the standardized self-validating CuAAC kinetic assay.

Protocol B: Copper-Free Sonogashira Coupling of Electron-Rich Alkynes

Objective: Couple electron-rich phenylacetylenes (e.g., p-methoxyphenylacetylene) with aryl iodides while entirely suppressing homocoupling.

  • Degassing & Reagent Assembly: Combine the alkyne, aryl iodide, Pd(OAc)₂ (2 mol%), and pyrrolidine in a Schlenk flask. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen is the primary terminal oxidant for unwanted Glaser homocoupling. Rigorous degassing is non-negotiable for electron-rich alkynes, which are highly susceptible to radical-mediated dimerization.

  • Copper-Free Transmetalation: Heat the reaction to 80°C without the addition of CuI.

    • Causality: While CuI normally accelerates transmetalation, it also facilitates homocoupling. In a copper-free system, the amine base acts as the transmetalating agent, forming an alkynyl-amine intermediate that safely transfers the alkyne to the Pd(II) center.

  • Internal Control Check: Run a parallel reaction omitting the aryl iodide.

    • Causality: This negative control validates the system's atmospheric integrity. If diyne formation is observed in this control, the inert atmosphere has been compromised, invalidating the primary reaction's yield metrics.

Strategic Implications for Drug Design

Understanding the reactivity of the ethynyl group is paramount when designing targeted covalent inhibitors (TCIs) or utilizing click-chemistry for bioconjugation. If an alkyne is intended to act as a stable, rigid pharmacophore linker in vivo, attaching it to an electron-rich aromatic ring will prevent unwanted nucleophilic attacks by biological thiols or amines. Conversely, if the alkyne is designed as a reactive warhead, placing an electron-withdrawing group on the adjacent aromatic ring will perfectly tune its electrophilicity for targeted covalent binding.

References

  • [1] Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. 1

  • [3] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 3

  • [2] Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. 2

  • [4] Hydrostibination of alkynes: A radical mechanism. Semantic Scholar. 4

  • [5] Examining the Factors That Govern the Regioselectivity in Rhodium-Catalyzed Alkyne Cyclotrimerization. ACS Organometallics. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-Chloro-4-ethynyl-2-methylbenzene from 2-Chloro-5-nitrotoluene

Executive Summary & Strategic Rationale 1-Chloro-4-ethynyl-2-methylbenzene is a highly valuable terminal alkyne building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Chloro-4-ethynyl-2-methylbenzene is a highly valuable terminal alkyne building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including triazole-containing sorafenib analogs for targeted antitumor therapies[1].

Synthesizing this compound from the readily available precursor, 2-chloro-5-nitrotoluene, presents a specific strategic challenge: the sequential transformation of the nitro group into a terminal alkyne must be achieved without compromising the integrity of the existing aryl chloride bond. To ensure absolute chemoselectivity, this application note details a robust, four-step synthetic pipeline.

The strategy relies on creating a reactivity differential. By reducing the nitro group to an amine and subsequently converting it to an aryl iodide via a Sandmeyer-type reaction, we generate an intermediate (1-chloro-4-iodo-2-methylbenzene) with two distinct halogens. Because the oxidative addition of Palladium(0) into a C–I bond is orders of magnitude faster than into a C–Cl bond, the subsequent Sonogashira coupling proceeds with perfect regiocontrol at the iodine site[2].

Visual Synthetic Pathway

SynthesisRoute SM 2-Chloro-5-nitrotoluene (Starting Material) Int1 4-Chloro-3-methylaniline (Intermediate 1) SM->Int1 Step 1: Fe, HCl, EtOH/H2O, Reflux (Béchamp Reduction) Int2 1-Chloro-4-iodo-2-methylbenzene (Intermediate 2) Int1->Int2 Step 2: 1. NaNO2, HCl, 0°C 2. KI, RT (Sandmeyer Iodination) Int3 1-Chloro-2-methyl-4- (trimethylsilylethynyl)benzene (Intermediate 3) Int2->Int3 Step 3: TMS-Acetylene, PdCl2(PPh3)2, CuI, Et3N, RT (Sonogashira) Target 1-Chloro-4-ethynyl-2-methylbenzene (Target Compound) Int3->Target Step 4: K2CO3, MeOH, RT (Desilylation)

Figure 1: Four-step chemoselective synthesis of 1-chloro-4-ethynyl-2-methylbenzene.

Validated Experimental Workflows

Step 1: Béchamp Reduction to 4-Chloro-3-methylaniline

Causality of Experimental Choices: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is avoided here as it frequently leads to the hydrodehalogenation of aryl chlorides. Instead, the Béchamp reduction utilizing iron powder in acidic media provides excellent chemoselectivity, reducing the nitro group to an amine while leaving the C–Cl bond completely intact[3].

Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend 2-chloro-5-nitrotoluene (10.0 g, 58.3 mmol) and fine Iron powder (16.3 g, 291.5 mmol, 5.0 eq) in a mixture of ethanol (150 mL) and water (50 mL).

  • Activation: Add concentrated HCl (2.5 mL) dropwise. Self-Validation: The reaction mixture will begin to gently effervesce, indicating the generation of reactive hydrogen species on the iron surface.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the bright yellow nitro spot disappears, replaced by a highly polar, UV-active amine spot.

  • Workup: Cool the mixture to room temperature. Adjust the pH to 8-9 using 1M NaOH to precipitate iron salts. Filter the dark slurry through a pad of Celite, washing with ethyl acetate (3 × 100 mL). Concentrate the filtrate in vacuo to yield 4-chloro-3-methylaniline as a pale solid.

Step 2: Sandmeyer-Type Iodination to 1-Chloro-4-iodo-2-methylbenzene

Causality of Experimental Choices: Converting the amine to an iodide establishes the necessary halogen reactivity differential for Step 3. Potassium iodide (KI) is utilized without copper catalysis because the iodide anion itself is a chemically competent reductant, capable of generating the nitrogen-centered radical required to extrude N₂ and form the aryl iodide[4].

Protocol:

  • Diazotization: Suspend 4-chloro-3-methylaniline (7.5 g, 53.0 mmol) in water (50 mL) and concentrated HCl (15 mL). Cool the mixture to 0 °C in an ice-salt bath. Slowly add a solution of NaNO₂ (4.0 g, 58.3 mmol, 1.1 eq) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Iodination: Slowly add a cold solution of KI (13.2 g, 79.5 mmol, 1.5 eq) in water (20 mL) to the diazonium salt. Self-Validation: Vigorous nitrogen gas evolution will occur immediately, and the solution will turn dark brown due to the formation of an iodine complex.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen extrusion.

  • Workup: Cool the mixture and extract with dichloromethane (3 × 75 mL). Wash the combined organic layers with a 1N aqueous solution of sodium thiosulfate (Na₂S₂O₃)[5]. Self-Validation: The organic layer will transition from dark purple/brown to pale yellow as the unreacted iodine/triiodide is reduced to water-soluble iodide. Dry over Na₂SO₄ and concentrate.

Step 3: Sonogashira Coupling

Causality of Experimental Choices: Trimethylsilylacetylene (TMS-acetylene) is utilized to prevent Glaser homocoupling side-reactions typical of unprotected terminal alkynes. The Pd(0) catalyst selectively undergoes oxidative addition at the C–I bond, leaving the C–Cl bond untouched[2]. Triethylamine acts as both the solvent and the base to neutralize the HI byproduct.

Protocol:

  • Setup: To an oven-dried, argon-purged Schlenk flask, add 1-chloro-4-iodo-2-methylbenzene (10.0 g, 39.6 mmol), PdCl₂(PPh₃)₂ (0.55 g, 0.79 mmol, 2 mol%), and CuI (0.075 g, 0.39 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous, degassed triethylamine (100 mL). Stir for 10 minutes at room temperature.

  • Coupling: Add TMS-acetylene (6.7 mL, 47.5 mmol, 1.2 eq) dropwise via syringe. Self-Validation: Within 30 minutes, the solution will darken significantly, and a thick white/yellowish precipitate of Et₃N·HI will form, confirming the catalytic cycle is turning over.

  • Workup: Stir for 12 hours at room temperature. Filter the mixture through Celite to remove the ammonium salts. Concentrate the filtrate and purify via silica gel flash chromatography (100% Hexane) to yield 1-chloro-2-methyl-4-(trimethylsilylethynyl)benzene.

Step 4: TMS Deprotection

Causality of Experimental Choices: The Si–C(sp) bond is highly susceptible to nucleophilic attack by methanol in the presence of a mild base (K₂CO₃) due to the oxophilicity of silicon. This selectively liberates the terminal alkyne without requiring harsh fluoride sources (like TBAF)[1].

Protocol:

  • Setup: Dissolve the TMS-protected alkyne (8.0 g, 35.9 mmol) in methanol (80 mL).

  • Deprotection: Add anhydrous K₂CO₃ (9.9 g, 71.8 mmol, 2.0 eq) in one portion. Stir the suspension at room temperature for 2 hours. Self-Validation: TLC (Hexane) will show a slight decrease in Rf compared to the starting material.

  • Workup: Dilute the mixture with diethyl ether (150 mL) and wash sequentially with 5% aqueous NaHCO₃ (100 mL) and brine (50 mL)[1]. Dry over Na₂SO₄, filter, and carefully evaporate the solvent in vacuo (the product is somewhat volatile). Purify via short-path silica plug (Petroleum Ether) to afford 1-Chloro-4-ethynyl-2-methylbenzene as a white solid.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and key analytical markers for process verification.

Synthetic StepTarget IntermediateExpected YieldReaction TimeKey Analytical Markers (Self-Validation)
Step 1 4-Chloro-3-methylaniline85 - 90%3 hTLC: Highly polar spot (UV active).Appearance: Pale solid.
Step 2 1-Chloro-4-iodo-2-methylbenzene75 - 82%1.5 hWorkup: Color change from brown to yellow upon Na₂S₂O₃ wash.State: Viscous oil/low-melting solid.
Step 3 1-Chloro-2-methyl-4-(TMS-ethynyl)benzene88 - 92%12 hVisual: Heavy precipitation of Et₃N·HI salts.TLC: High Rf in 100% Hexane.
Step 4 1-Chloro-4-ethynyl-2-methylbenzene74 - 84%2 h¹H-NMR (DMSO-d6): Terminal alkyne proton (C≡CH) appears as a distinct singlet at δ 3.07 ppm [1].

References

  • O'Neill, P. M., et al. "Synthesis, Antimalarial Activity, and Preclinical Pharmacology of a Novel Series of 4′-Fluoro and 4′-Chloro Analogues of Amodiaquine." Journal of Medicinal Chemistry, ACS Publications, 2009. URL:[Link]

  • Wang, Y., et al. "Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs." Molecules, MDPI, 2017. URL:[Link]

  • EP1405852B1 - Diamine derivatives. Google Patents, European Patent Office, 2004.
  • Pękala, P., et al. "Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles." PMC, NIH, 2023. URL:[Link]

  • "From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry." RWTH Publications, RWTH Aachen University, 2024. URL:[Link]

Sources

Application

The Strategic deployment of 1-Chloro-4-ethynyl-2-methylbenzene in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Synthetic Scaffold In the intricate landscape of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the intricate landscape of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 1-Chloro-4-ethynyl-2-methylbenzene, a substituted aromatic compound, has emerged as a significant player in this arena. Its unique structural arrangement, featuring a terminal alkyne, a chlorinated phenyl ring, and a methyl group, offers a trifecta of reactive handles and modulatory groups that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of the applications of 1-Chloro-4-ethynyl-2-methylbenzene in medicinal chemistry, complete with detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. While direct pharmacological data on this specific molecule is not extensively documented, its utility as a synthetic intermediate is well-established, particularly in the construction of complex molecular architectures with therapeutic potential.

The presence of both a terminal alkyne and an aryl chloride within the same molecule makes 1-Chloro-4-ethynyl-2-methylbenzene an ideal substrate for a variety of cross-coupling reactions, most notably the Sonogashira coupling. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the substituted phenyl moiety into a wide range of heterocyclic and aromatic systems, many of which form the core of modern pharmaceuticals.

Core Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The primary application of 1-Chloro-4-ethynyl-2-methylbenzene in medicinal chemistry lies in its role as a key intermediate for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other targeted therapies. The substituted phenylacetylene motif is a common feature in a number of approved drugs and clinical candidates.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

A significant focus of modern oncology research is the development of small-molecule kinase inhibitors. These drugs target specific protein kinases, enzymes that play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer. Many potent kinase inhibitors feature a substituted aromatic or heterocyclic core. 1-Chloro-4-ethynyl-2-methylbenzene serves as a valuable precursor for introducing a specifically substituted phenyl group onto these core structures.

A prime example of a class of drugs where this scaffold is relevant is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Drugs like erlotinib and afatinib, used in the treatment of non-small cell lung cancer, feature a quinazoline core coupled to a substituted aniline. Analogues of these drugs can be synthesized using building blocks derived from chloro-ethynyl-toluene derivatives. The chloro and methyl substituents on the phenyl ring can influence the binding affinity and selectivity of the final compound for the target kinase, as well as modulate its pharmacokinetic properties.

Synthesis of Bioactive Heterocycles

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. The reactivity of the ethynyl group in 1-Chloro-4-ethynyl-2-methylbenzene allows for its participation in various cyclization and multicomponent reactions to construct diverse heterocyclic systems. These can range from simple five- and six-membered rings to more complex fused systems, all of which can be further elaborated to generate libraries of potential drug candidates.

Key Synthetic Methodologies: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is the most prominent synthetic transformation involving 1-Chloro-4-ethynyl-2-methylbenzene in a medicinal chemistry context.[1][2] This reaction facilitates the formation of a carbon-carbon bond between the terminal alkyne of our title compound and an aryl or vinyl halide of a desired core structure.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)(X)L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)(C≡CR')L2 Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX CuX Alkyne_Coord Alkyne Coordination CuX->Alkyne_Coord H-C≡CR' Cu_pi [Cu(C≡CR')] Alkyne_Coord->Cu_pi Deprotonation Deprotonation Cu_pi->Deprotonation Base Cu_acetylide Cu-C≡CR' Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation CuX Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product A 1-Chloro-4-ethynyl-2-methylbenzene C Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C A->C B Substituted 4-Chloroquinazoline B->C D 4-((4-chloro-3-methylphenyl)ethynyl)- substituted-quinazoline C->D

Sources

Method

Comprehensive Analytical Characterization of 1-Chloro-4-ethynyl-2-methylbenzene: Protocols for Structural Validation and Purity Assessment

An Application Note by a Senior Application Scientist 1-Chloro-4-ethynyl-2-methylbenzene (C₉H₇Cl) is a highly versatile terminal alkyne building block. In modern drug discovery, it is frequently employed in copper-cataly...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

1-Chloro-4-ethynyl-2-methylbenzene (C₉H₇Cl) is a highly versatile terminal alkyne building block. In modern drug discovery, it is frequently employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to synthesize triazole-containing pharmacophores, such as modified kinase inhibitors and Sorafenib analogs[1]. Because regioisomeric impurities (e.g., 2-chloro-5-ethynyltoluene) can drastically alter the pharmacological efficacy of the final API, rigorous orthogonal characterization is mandatory.

This guide outlines a self-validating analytical framework to confirm the regiochemistry, functional group integrity, and isotopic mass profile of this critical intermediate.

Analytical Workflow Architecture

To establish absolute structural confidence, we deploy a multi-modal strategy. NMR provides proton connectivity, FTIR confirms the vibrational modes of the alkyne, GC-MS validates the halogen isotopic pattern, and HPLC ensures isomeric purity.

AnalyticalWorkflow cluster_methods cluster_outcomes Analyte 1-Chloro-4-ethynyl-2-methylbenzene Characterization Workflow NMR NMR Spectroscopy (1H & 13C) Analyte->NMR Structural FTIR FTIR Spectroscopy (ATR Method) Analyte->FTIR Functional GCMS GC-MS Analysis (Electron Ionization) Analyte->GCMS Mass HPLC HPLC-UV (Reverse Phase) Analyte->HPLC Purity NMR_Out Regiochemistry & Connectivity NMR->NMR_Out FTIR_Out Alkyne Vibrational Confirmation FTIR->FTIR_Out GCMS_Out Isotopic Pattern (35Cl/37Cl) GCMS->GCMS_Out HPLC_Out Isomeric Purity & Quantification HPLC->HPLC_Out

Fig 1: Multi-modal analytical workflow for 1-Chloro-4-ethynyl-2-methylbenzene characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Insights

¹H-NMR is the definitive tool for proving the 1,2,4-substitution pattern of the benzene ring. The proton at the C3 position is situated between the methyl and ethynyl groups; therefore, it only exhibits a small meta-coupling (J ≈ 1.1 Hz) to the C5 proton. This isolates it from the ortho-coupled protons at C5 and C6, unambiguously proving the regiochemistry[1]. Furthermore, the terminal alkyne proton is highly diagnostic, appearing as a sharp singlet near δ 3.07 ppm in DMSO-d₆[1].

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • System Calibration: Lock the spectrometer to the deuterium signal of DMSO. Use the residual solvent peak (quintet at δ 2.50 ppm) as the internal chemical shift reference to validate the calibration axis.

  • Acquisition: Acquire the ¹H spectrum at 600 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay at 298 K.

  • Data Processing: Apply a 0.3 Hz line-broadening function before Fourier transformation to enhance the signal-to-noise ratio without masking the critical 1.1 Hz meta-coupling.

Table 1: Quantitative ¹H-NMR Spectral Assignments (600 MHz, DMSO-d₆)[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
7.36Doublet (d)1.11HAromatic H3 (meta to H5)
7.29 – 7.24Multiplet (m)-2HAromatic H5, H6 (overlapping)
3.07Singlet (s)-1HTerminal Alkyne (C≡CH)
2.25Singlet (s)-3HMethyl (CH₃)

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Insights

While NMR confirms connectivity, FTIR is the gold standard for validating the vibrational modes of the alkyne. Symmetric internal alkynes often show no IR signal due to a lack of dipole change, but terminal alkynes like 1-Chloro-4-ethynyl-2-methylbenzene exhibit a weak but distinct C≡C stretch (2100–2260 cm⁻¹) and a highly diagnostic, strong ≡C-H stretch near 3300 cm⁻¹[2].

Self-Validating Protocol
  • Background Check: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (air) to ensure no residual organic contamination exists.

  • Sample Application: Place 2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate contact, which is critical for accurate peak intensity.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Table 2: Key Diagnostic FTIR Vibrational Bands[2]

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
~3290 - 3310StrongSharpTerminal ≡C-H stretch
~2100 - 2140WeakSharpAlkyne C≡C stretch
~1480 - 1600MediumVariableAromatic C=C ring stretch
~1050 - 1090StrongSharpAryl-Cl stretch

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Insights

The compound's low molecular weight (150.60 g/mol ) and lack of polar protic groups (excluding the alkyne) make it highly volatile and ideal for GC separation. Electron Ionization (EI) at 70 eV is utilized because it provides a hard ionization environment, yielding a distinct molecular ion [M]⁺. The presence of the chlorine atom acts as a built-in self-validation mechanism: the natural isotopic abundance of ³⁵Cl and ³⁷Cl dictates that the [M]⁺ and [M+2]⁺ peaks must appear in a strict 3:1 ratio.

Self-Validating Protocol
  • Sample Preparation: Dilute the sample to 1.0 mg/mL in GC-grade dichloromethane.

  • System Suitability: Run a solvent blank prior to the sample to prove the column is free of carryover.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 50 °C for 1 min, ramp at 15 °C/min to 250 °C, and hold for 5 mins.

  • Mass Spectrometry: Operate in EI mode (70 eV). Scan the mass range from m/z 50 to 300. Verify that the m/z 150 and 152 peaks integrate to exactly a 3:1 ratio.

Table 3: GC-MS Diagnostic Ions (EI, 70 eV)

m/zRelative AbundanceIon TypeAssignment
150100% (Base Peak)[M]⁺Molecular Ion (³⁵Cl isotope)
152~33%[M+2]⁺Molecular Ion (³⁷Cl isotopic contribution)
115Variable[M - Cl]⁺Loss of Chlorine radical

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Insights

To ensure the compound is free of unreacted starting materials or regioisomers (e.g., 2-chloro-4-ethynyltoluene), reverse-phase HPLC is employed. The highly conjugated aromatic system combined with the ethynyl group provides a strong chromophore, making UV detection at 254 nm highly sensitive.

Self-Validating Protocol
  • Sample Preparation: Prepare a 0.1 mg/mL solution in Acetonitrile:Water (50:50, v/v).

  • System Suitability: Inject a resolution standard containing both 1-Chloro-4-ethynyl-2-methylbenzene and a known isomer (e.g., 1-chloro-3-ethynylbenzene). The protocol is only valid if the resolution factor ( Rs​ ) between the two peaks is > 2.0.

  • Chromatography: Use a C18 column (150 mm × 4.6 mm, 3.5 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 30% to 90% organic over 15 minutes.

  • Detection: Monitor absorbance at 254 nm. Calculate purity based on relative peak area normalization, ensuring the main peak accounts for >98% of the total integrated area.

References

  • [1] Ye, W., Yao, Q., Yu, S., Gong, P., & Qin, M. (2017). Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs. Molecules (MDPI), 22(10), 1759. URL: [Link]

  • [2] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL: [Link]

Sources

Application

Application Note: 1-Chloro-4-ethynyl-2-methylbenzene in the Synthesis of Conjugated Polymers

Executive Summary In the realm of advanced materials and biosensor development, the strategic selection of monomeric building blocks dictates the ultimate optoelectronic and physicochemical properties of conjugated polym...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and biosensor development, the strategic selection of monomeric building blocks dictates the ultimate optoelectronic and physicochemical properties of conjugated polymers. 1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) is a highly versatile, AB-type bifunctional monomer. Featuring both a terminal ethynyl group and an aryl chloride moiety, this molecule serves as a critical junction point for two divergent polymerization pathways:

  • Chain-Growth Polymerization: Alkyne insertion via Rhodium(I) catalysis to yield substituted poly(arylacetylene)s.

  • Step-Growth Polycondensation: AB-type Sonogashira cross-coupling via Palladium(0) catalysis to yield rigid-rod poly(p-phenylene ethynylene)s (PPEs).

This guide provides a comprehensive, field-proven framework for utilizing this monomer, detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols.

Mechanistic Causality & Catalyst Selection (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific catalytic systems are chosen over standard benchtop reagents. The bifunctional nature of 1-Chloro-4-ethynyl-2-methylbenzene requires precise chemoselective control to prevent side reactions and premature chain termination.

Pathway A: Rh(I)-Catalyzed Alkyne Insertion (Chain-Growth)

To synthesize a polyene backbone with pendant aryl chloride groups, the terminal alkyne must be selectively polymerized without activating the C–Cl bond. Rhodium(I) complexes, specifically [Rh(nbd)Cl]2 (nbd = norbornadiene), are the gold standard for this transformation [1].

  • Causality of the Diene Ligand: The bidentate norbornadiene ligand stabilizes the Rh center while providing optimal lability for alkyne coordination.

  • Causality of the Amine Co-catalyst: The addition of an amine (e.g., triethylamine) facilitates the initial deprotonation of the monomer, forming a Rh-alkynyl active initiator. This transitions the system into a controlled, living chain-growth polymerization, yielding highly stereoregular cis-transoidal polyene backbones [3].

Pathway B: Pd(0)-Catalyzed Cu-Free Sonogashira Polycondensation (Step-Growth)

To synthesize a poly(phenylene ethynylene) (PPE) rigid-rod polymer, the monomer must undergo head-to-tail AB-type polycondensation.

  • Overcoming the Aryl Chloride Barrier: The high bond dissociation energy of the C–Cl bond (~96 kcal/mol) renders this monomer inert under standard Sonogashira conditions (e.g., using Pd(PPh3)4). To overcome this kinetic barrier, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands, such as XPhos , are mandatory. The steric bulk of XPhos facilitates the dissociation of Pd to a highly active monoligated 12-electron Pd(0)L species, while its electron richness accelerates the rate-limiting oxidative addition of the aryl chloride [2].

  • The Necessity of a Copper-Free Protocol: Traditional Sonogashira couplings use Cu(I) co-catalysts, which can promote the Glaser homocoupling of terminal alkynes in the presence of trace oxygen. In step-growth polycondensation, even 0.5% of homocoupling disrupts the strict AB alternating sequence, creating structural defects and severely limiting the achievable molecular weight according to Carothers' equation [4]. Therefore, a Cu-free protocol is strictly enforced.

Mandatory Visualizations

Pathways M 1-Chloro-4-ethynyl- 2-methylbenzene (AB Monomer) Rh Pathway A: Rh(I) Catalyst [Rh(nbd)Cl]2 M->Rh Alkyne Insertion Pd Pathway B: Pd(0) / XPhos Cu-Free Sonogashira M->Pd Cross-Coupling (Ar-Cl + Alkyne) PA Poly(arylacetylene) Chain-Growth Polyene Backbone Rh->PA Stereoregular cis-transoidal PPE Poly(phenylene ethynylene) Step-Growth Rigid-Rod Backbone Pd->PPE Alternating AB Sequence

Caption: Divergent polymerization pathways of 1-Chloro-4-ethynyl-2-methylbenzene.

Cycle Pd0 Pd(0)-XPhos Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Monomer (Ar-Cl) PdII Ar-Pd(II)-Cl Complex OxAdd->PdII Trans Alkyne Coordination & Deprotonation (Base) PdII->Trans + Monomer (Alkyne) PdII_alk Ar-Pd(II)-Alkynyl Trans->PdII_alk - HCl (via Base) RedElim Reductive Elimination PdII_alk->RedElim RedElim->Pd0 Catalyst Regeneration Polymer Extended PPE Chain RedElim->Polymer Chain Growth

Caption: Catalytic cycle of Cu-free Sonogashira step-growth polycondensation.

Experimental Protocols

Protocol A: Synthesis of Poly(arylacetylene) via Rh(I) Catalysis

Self-Validating Check: The appearance of a deep color (yellow/orange) indicates successful initiation and extension of the conjugated polyene backbone.

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 1-Chloro-4-ethynyl-2-methylbenzene (150.6 mg, 1.0 mmol) and dry, degassed THF (2.0 mL) to the tube.

  • Catalyst Injection: In a separate argon-purged vial, dissolve [Rh(nbd)Cl]2 (4.6 mg, 0.01 mmol, 1 mol%) in THF (0.5 mL). Inject this solution into the monomer mixture.

  • Initiation: Add anhydrous triethylamine (14.0 µL, 0.1 mmol, 10 mol%) via a gas-tight syringe.

  • Propagation: Stir the reaction mixture at 30 °C for 24 hours. The solution will become viscous.

  • Termination & Isolation: Quench the living polymer chains by adding 1 mL of methanol. Precipitate the polymer by dropping the mixture into 50 mL of vigorously stirred methanol.

  • Purification: Filter the precipitate, wash with cold methanol, and dry under vacuum at 40 °C to a constant weight.

Protocol B: Synthesis of Poly(phenylene ethynylene) via Cu-Free Sonogashira

Self-Validating Check: The absence of a copper co-catalyst ensures that any isolated high-molecular-weight polymer is strictly the result of AB step-growth, not Glaser homocoupling defects.

  • Preparation: Flame-dry a 25 mL Schlenk flask. Add Pd2(dba)3 (18.3 mg, 0.02 mmol, 2 mol% Pd) and XPhos (38.1 mg, 0.08 mmol, 8 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times to ensure strict anaerobic conditions.

  • Solvent & Monomer Addition: Inject dry, degassed Toluene (3.0 mL) and dry Diisopropylamine (DIPA, 1.5 mL). Stir for 10 minutes at room temperature to pre-form the active Pd(0)-XPhos complex. Inject 1-Chloro-4-ethynyl-2-methylbenzene (150.6 mg, 1.0 mmol).

  • Polycondensation: Heat the mixture to 90 °C in an oil bath and stir for 48 hours.

  • End-Capping (Critical Step): To cap reactive end-groups and prevent post-polymerization cross-linking, add phenylacetylene (0.1 mmol) and stir for 4 hours, followed by chlorobenzene (0.1 mmol) and stir for an additional 4 hours.

  • Isolation: Cool the mixture, dilute with 5 mL of chloroform, and precipitate into 100 mL of methanol.

  • Soxhlet Extraction: Purify the crude polymer via Soxhlet extraction using methanol (24 h) and acetone (24 h) to remove oligomers and catalyst residues. Finally, extract the pure polymer with chloroform and reprecipitate in methanol.

Quantitative Data Presentation

Table 1: Comparative Analysis of Polymerization Pathways for 1-Chloro-4-ethynyl-2-methylbenzene

ParameterPathway A: Poly(arylacetylene)Pathway B: Poly(phenylene ethynylene)
Polymerization Mechanism Chain-Growth (Coordination-Insertion)Step-Growth (Cross-Coupling)
Catalyst System [Rh(nbd)Cl]2 / Et₃NPd2(dba)3 / XPhos / DIPA
Backbone Structure Conjugated PolyeneRigid-Rod Arylene Ethynylene
Pendant Groups 3-Chloro-4-methylphenylMethyl (Internal to backbone)
Stereoregularity Highly cis-transoidalN/A (Linear rigid-rod)
Typical Dispersity (Đ) 1.10 – 1.40 (Controlled)1.80 – 2.50 (Statistical)
Primary Application Gas separation membranes, chiral sensorsFluorescent bioconjugates, OLEDs

References

  • Casado, M. A., Fazal, A., & Oro, L. A. (2013). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Arabian Journal for Science and Engineering, 38(7), 1631-1646. URL: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL: [Link]

  • Zhao, Y., et al. (2011). Rh-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity. Journal of the American Chemical Society, 133(22), 8721-8732. URL: [Link]

  • Wosnick, J. H., & Swager, T. M. (2005). Synthesis and Application of Poly(phenylene Ethynylene)s for Bioconjugation: A Conjugated Polymer-Based Fluorogenic Probe for Proteases. Journal of the American Chemical Society, 127(10), 3400-3405. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Coupling of 1-Chloro-4-ethynyl-2-methylbenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-chloro-4-ethynyl-2-methylbenzene .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-chloro-4-ethynyl-2-methylbenzene . Because this molecule is a bifunctional monomer—containing both a reactive terminal alkyne and an aryl chloride—it presents unique chemoselectivity challenges during Sonogashira cross-coupling.

Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to help you suppress side reactions and isolate your target compounds.

Diagnostic FAQs: Identifying and Resolving Side Reactions

Q1: Why am I observing a significant amount of symmetrical 1,3-diyne byproduct?

The Causality: You are observing Glaser-Hay Homocoupling . In a standard Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. If even trace amounts of oxygen are present in the system, this intermediate will undergo oxidative dimerization rather than transmetalating to the palladium center, consuming your valuable alkyne to form a 1,3-diyne[1]. The Solution: Rigorous exclusion of oxygen (via freeze-pump-thaw degassing) is mandatory[1]. Alternatively, if homocoupling persists, switch to a Copper-Free Sonogashira protocol , which entirely bypasses the copper acetylide intermediate and eliminates the 1,3-diyne pathway[2].

Q2: I am trying to couple the alkyne of my substrate with an external aryl iodide, but I am getting a complex polymeric/oligomeric mixture. Why?

The Causality: You have lost chemoselectivity, leading to Intermolecular Self-Coupling . The fundamental principle of chemoselective cross-coupling relies on the relative rates of oxidative addition: Aryl-I > Aryl-Br >> Aryl-Cl[3],. Under mild conditions, palladium selectively inserts into the external aryl iodide. However, if you use elevated temperatures or highly active, electron-rich phosphine ligands (such as XPhos or P(tBu)3), the palladium catalyst will inadvertently activate the aryl chloride moiety of your substrate[4],. Because your molecule contains both an active alkyne and an activated chloride, it polymerizes with itself. The Solution: Exploit the halide reactivity gradient. Use a milder catalyst system (e.g., Pd(PPh3)4) at room temperature or slightly elevated temperatures (≤40 °C). This ensures the palladium selectively activates the external aryl iodide while leaving the aryl chloride intact.

Q3: Why is the aryl chloride being reduced to an aryl C–H bond during the reaction?

The Causality: You are observing Hydrodehalogenation . This side reaction is frequently driven by the amine base (e.g., triethylamine or diethylamine) typically used in Sonogashira couplings. Aliphatic amines can coordinate to the palladium center and undergo β-hydride elimination. This generates a transient palladium-hydride species that reductively eliminates with your aryl group, stripping the chlorine atom and replacing it with hydrogen[5]. The Solution: Remove the aliphatic amine base. Switch to an inorganic base (such as Cs2CO3 or K3PO4) in a polar aprotic solvent (like DMF or DMSO) to eliminate the hydride source.

Reaction Pathways & Troubleshooting Workflows

Pathways Substrate 1-Chloro-4-ethynyl- 2-methylbenzene Target Chemoselective Cross-Coupling (Desired Product) Substrate->Target Ar-I, Pd(PPh3)4, RT (Controlled Activation) Glaser Glaser Homocoupling (1,3-Diyne Byproduct) Substrate->Glaser Cu(I), Trace O2 (Oxidative Dimerization) Oligomer Self-Coupling / Oligomer (Polymeric Byproduct) Substrate->Oligomer Active Pd/Ligand, Heat (Aryl Chloride Activation) Dehalogenation Hydrodehalogenation (Loss of Cl) Substrate->Dehalogenation Excess Amine Base, Heat (Hydride Donation)

Fig 1: Reaction pathways and side reactions of 1-chloro-4-ethynyl-2-methylbenzene in cross-coupling.

Troubleshooting Start Identify Major Byproduct Q1 1,3-Diyne Present? Start->Q1 Q2 Oligomeric Mixture? Start->Q2 Q3 Loss of Aryl Chloride? Start->Q3 Sol1 Switch to Cu-Free Protocol or Rigorous Degassing Q1->Sol1 Yes Sol2 Lower Temp & Use Milder Pd Catalyst Q2->Sol2 Yes Sol3 Replace Amine Base with Inorganic Base Q3->Sol3 Yes

Fig 2: Troubleshooting workflow for resolving common Sonogashira side reactions.

Quantitative Data: Catalyst System & Chemoselectivity Matrix

To achieve chemoselective coupling of the alkyne while preserving the aryl chloride, the catalyst system must be carefully tuned. Table 1 summarizes the effects of various conditions on the primary reaction pathway.

Table 1: Effect of Reaction Conditions on 1-Chloro-4-ethynyl-2-methylbenzene Coupling

Catalyst SystemCo-CatalystBase / SolventTemp (°C)Primary PathwayChemoselectivity (Alkyne vs. Ar-Cl)
Pd(PPh3)4 (5 mol%)CuI (2 mol%)Et3N / THF25Desired Cross-CouplingHigh (Ar-Cl remains intact)
PdCl2(dppf) (5 mol%)NoneCs2CO3 / DMF80Cu-Free Cross-CouplingModerate (Trace self-coupling)
Pd(OAc)2 / XPhos CuI (2 mol%)Et3N / DMF100OligomerizationPoor (Ar-Cl activated)
Pd(PPh3)4 (5 mol%)CuI (10 mol%)Et3N / Air25Glaser HomocouplingN/A (Alkyne consumed)

Experimental Protocol: Chemoselective, Copper-Free Sonogashira Coupling

Objective: Couple the terminal alkyne of 1-chloro-4-ethynyl-2-methylbenzene to an external aryl iodide while preserving the aryl chloride and preventing Glaser homocoupling. Self-Validating Mechanism: This protocol utilizes an inorganic base (Cs2CO3) to prevent hydride donation and a Cu-free environment to eliminate 1,3-diyne formation. The workup includes a specific GC-MS validation step to confirm the isotopic signature of the intact chlorine atom.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk flask with the external aryl iodide (1.0 equiv), Pd(PPh3)4 (5 mol%), and anhydrous Cs2CO3 (2.0 equiv). Causality: Cs2CO3 replaces aliphatic amine bases to prevent β-hydride elimination and subsequent hydrodehalogenation.

  • Atmosphere Control: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with ultra-high-purity Argon (3 cycles). Causality: Strict oxygen exclusion prevents any residual oxidative side reactions, even in the absence of copper.

  • Substrate Addition: Dissolve 1-chloro-4-ethynyl-2-methylbenzene (1.2 equiv) in anhydrous, thoroughly degassed DMF (0.2 M concentration). Add this solution to the Schlenk flask dropwise via a gas-tight syringe.

  • Reaction Execution: Stir the mixture at 40 °C for 12 hours. Causality: Maintaining a low temperature ensures the Pd(PPh3)4 catalyst selectively inserts into the highly reactive Ar-I bond, leaving the less reactive Ar-Cl bond completely intact.

  • Validation & Workup: Extract a 50 µL aliquot, quench with water, extract with EtOAc, and filter through a short silica plug. Analyze via GC-MS. Validation Check: Confirm the presence of the product mass. A successful chemoselective reaction will display a distinct 3:1 ratio of the M to M+2 molecular ion peaks , validating the retention of the aryl chloride isotope signature ( 35 Cl vs. 37 Cl). Once validated, quench the bulk reaction with water, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • BenchChem. Minimizing homocoupling side products in Sonogashira reactions. BenchChem Technical Support.
  • ACS Publications. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry.
  • RSC Publishing. Sonogashira Coupling | Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • ResearchGate / RSC. Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
  • ACS Publications. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry.
  • PMC / NIH. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. PubMed Central.
  • LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Chloro-4-ethynyl-2-methylbenzene Reactions

Welcome to the technical support center dedicated to overcoming challenges in reactions involving 1-Chloro-4-ethynyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming challenges in reactions involving 1-Chloro-4-ethynyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during cross-coupling experiments. As an aryl chloride, this substrate presents unique challenges due to the strength and inertness of the C-Cl bond, which often necessitates carefully optimized reaction conditions compared to its bromide or iodide counterparts.[1][2][3] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

General Troubleshooting: Foundational Principles for Success

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Many conversion problems originate from common oversights that are independent of the specific coupling reaction being performed.

Q: My reaction shows little to no product formation. What are the absolute first things I should check?

A: When a reaction fails completely, it's essential to revisit the foundational components before adjusting more nuanced parameters.

  • Atmosphere Control: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[4][5] Inadequate degassing of your solvent, reagents, and reaction vessel is a primary cause of catalyst decomposition, often indicated by the rapid formation of palladium black. Ensure you are using robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for a sufficient duration.[4][6]

  • Reagent Purity and Integrity:

    • Solvents & Bases: Anhydrous solvents are critical. Water can interfere with the catalytic cycle and promote side reactions like protodeboronation in Suzuki couplings.[7] Amine bases, commonly used in Sonogashira reactions, can degrade over time and should be distilled before use if their purity is questionable.[8]

    • Substrate Quality: Verify the purity of your 1-Chloro-4-ethynyl-2-methylbenzene and the coupling partner. Impurities can act as catalyst poisons. If necessary, purify the starting materials via distillation, recrystallization, or column chromatography.[4][9]

    • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Precatalysts are often more stable than Pd(0) sources like Pd(PPh₃)₄.[10] If you suspect catalyst decomposition, use a fresh batch or a source from a different lot number.[4]

Q: How do I properly degas my reaction mixture?

A: Proper degassing is non-negotiable for success. Here is a reliable protocol.

Protocol 1: Solvent and Reagent Degassing
  • Solvent Degassing: Place the required volume of anhydrous solvent in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the solvent. You should see bubbles of dissolved gas being released.

    • Repeat this process two more times.

    • Finally, backfill the flask with an inert gas (Argon or Nitrogen).

  • Reaction Mixture Degassing: Alternatively, after adding the solvent, base, and starting materials to the reaction flask, bubble a gentle stream of Argon or Nitrogen through the solution via a long needle for 20-30 minutes while stirring. This method is faster but may be less rigorous than freeze-pump-thaw.[6]

Reaction-Specific Troubleshooting Guides

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds. However, the use of an aryl chloride like 1-Chloro-4-ethynyl-2-methylbenzene makes the oxidative addition step particularly challenging.[11]

Q: My Sonogashira reaction with 1-Chloro-4-ethynyl-2-methylbenzene is sluggish or stalls completely. How can I drive it to completion?

A: This is a classic issue stemming from the difficulty of activating the C-Cl bond. The solution lies in enhancing the catalytic system's activity.

  • Causality: The rate-determining step for aryl chlorides in the Sonogashira cycle is typically the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[12] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[13]

  • Solution:

    • Ligand Selection: Employ bulky and electron-rich phosphine ligands. These ligands accelerate the oxidative addition step and stabilize the active catalytic species.[3][13] Excellent choices for aryl chlorides include Buchwald ligands (e.g., SPhos, XPhos) or other electron-rich ligands like P(t-Bu)₃.[1][14]

    • Increase Temperature: Aryl chloride couplings often require higher temperatures (80-120 °C) compared to their bromide or iodide counterparts to overcome the activation energy of the oxidative addition.[12][15]

    • Catalyst Choice: While Pd(PPh₃)₂Cl₂ is a common precatalyst, consider using more modern palladium precatalysts that are designed for challenging couplings.

Q: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?

A: Glaser-Hay coupling, the formation of a 1,3-diyne from two terminal alkyne molecules, is a common side reaction, especially when using a copper co-catalyst.[4][5]

  • Causality: This side reaction is promoted by oxygen and high concentrations of the copper(I) co-catalyst.[16]

  • Solution:

    • Strictly Inert Atmosphere: As mentioned in the general troubleshooting, rigorous degassing is the first line of defense to prevent oxygen-mediated homocoupling.[4]

    • Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[4]

    • Reduce Copper Loading: Minimize the amount of the Cu(I) salt (e.g., CuI) to the lowest effective concentration (typically 1-5 mol%).

    • Consider Copper-Free Conditions: For particularly sensitive substrates, switching to a copper-free Sonogashira protocol is highly effective at eliminating Glaser coupling.[5][17] These protocols often rely on more active palladium/ligand systems to function efficiently.

Troubleshooting Workflow: Sonogashira Coupling

Start Low Conversion in Sonogashira Reaction Check_Basics Verify Fundamentals: - Inert Atmosphere? - Reagent Purity? - Catalyst Activity? Start->Check_Basics Side_Reaction Dominant Side Reaction? Check_Basics->Side_Reaction Homocoupling Yes: Glaser-Hay Homocoupling Side_Reaction->Homocoupling Yes No_Reaction No: Stalled or No Reaction Side_Reaction->No_Reaction No Solve_Homocoupling Implement Solutions: 1. Ensure Strict Inert Atmosphere 2. Slow Alkyne Addition 3. Reduce Cu(I) Loading 4. Switch to Cu-Free Protocol Homocoupling->Solve_Homocoupling Solve_Stall Optimize for Aryl Chloride: 1. Use Bulky, Electron-Rich Ligand   (e.g., XPhos, SPhos) 2. Increase Reaction Temperature 3. Use High-Activity Pd Precatalyst No_Reaction->Solve_Stall

Caption: A logical workflow for troubleshooting Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound. Activating 1-Chloro-4-ethynyl-2-methylbenzene requires a potent catalytic system.[6]

Q: My Suzuki reaction is failing. Why is my aryl chloride not reacting and what can I do?

A: The inertness of the C-Cl bond is the primary hurdle. Success hinges on choosing a catalyst system powerful enough to initiate the catalytic cycle.

  • Causality: The oxidative addition of Pd(0) to the C-Cl bond is energetically demanding. Standard catalyst systems used for aryl bromides or iodides are often insufficient.[1][18]

  • Solution:

    • Catalyst & Ligand System: This is the most critical factor. Highly active catalyst systems are required.[1]

      • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[6]

      • Ligand: Bulky, electron-donating biaryl phosphine ligands are essential. SPhos and XPhos are industry standards for activating aryl chlorides.[1][7] The higher electron density on the palladium center facilitates its insertion into the C-Cl bond.

    • Choice of Base: A strong base is often required. Potassium phosphate (K₃PO₄) is a robust and frequently used base for challenging Suzuki couplings.[1][6] Carbonates like Cs₂CO₃ or K₂CO₃ can also be effective.[1][7] The base is crucial for activating the boronic acid in the transmetalation step.[19]

    • Solvent System: Aprotic polar solvents are typically used. Toluene or dioxane, often with a small amount of water (e.g., 10:1 ratio), is a common choice that works well with phosphate bases.[1][6]

Q: I'm recovering my starting halide, but my boronic acid is gone. What is happening?

A: This strongly suggests protodeboronation, a common side reaction where the boronic acid is cleaved by a proton source (often water) to yield the corresponding arene, rendering it inactive for cross-coupling.[7]

  • Causality: This side reaction can be exacerbated by excessive water, high temperatures, or prolonged reaction times, especially if the cross-coupling itself is slow.

  • Solution:

    • Use Anhydrous Conditions: While some Suzuki protocols require water, ensure it is precisely controlled. If protodeboronation is severe, switch to strictly anhydrous conditions, for example, using K₃PO₄ in anhydrous dioxane or 2-MeTHF.[7]

    • Use a More Stable Boron Reagent: If boronic acids are consistently problematic, consider using more stable derivatives such as boronate esters (e.g., pinacol esters, BPin) or trifluoroborate salts (BF₃K).[7]

    • Optimize Reaction Rate: By increasing the rate of the desired cross-coupling (using a more active catalyst, higher temperature), you give the protodeboronation side reaction less time to occur.

Catalytic Cycle: Potential Failure Points

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OH)2 + Base PdII_Both Ar-Pd(II)-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-R RedElim->Product F1 Failure Point 1: Slow for Ar-Cl. Requires potent ligand/catalyst. F1->OxAdd F2 Failure Point 2: Protodeboronation of R-B(OH)2 competes here. F2->Transmetal

Caption: Simplified Suzuki cycle highlighting key failure points.

Heck Coupling

The Heck reaction couples the aryl chloride with an alkene. Like other cross-couplings, activating the C-Cl bond is the principal challenge.[2]

Q: What are the critical parameters for a successful Heck reaction with 1-Chloro-4-ethynyl-2-methylbenzene?

A: Success with aryl chlorides in Heck reactions requires moving beyond traditional conditions and embracing modern, highly active systems.[2]

  • Causality: The C-Cl bond's strength and the potential for catalyst decomposition at the high temperatures often required for its activation are the main obstacles.[2]

  • Solution:

    • Catalyst System: Traditional Pd/triarylphosphine catalysts are generally ineffective.[2] You must use catalyst systems known for their high activity and thermal stability.

      • Palladacycles or N-Heterocyclic Carbene (NHC) complexes are often more stable at elevated temperatures than simple phosphine-based catalysts.[2]

      • Bulky, electron-rich phosphine ligands, similar to those used in Suzuki and Sonogashira couplings, can also be highly effective.[2]

    • Base Selection: The choice of base is critical. While hindered amines like triethylamine are traditional, organic ionic bases such as tetra-n-butylammonium acetate (n-Bu₄N⁺OAc⁻) have been shown to promote the Heck reaction of unactivated aryl chlorides at significantly lower temperatures (e.g., 80 °C).[15]

    • Additives: In some cases, the addition of salts like tetra-n-butylammonium bromide (TBAB) can act as a promoter, improving yields.[15]

Data Summary and Starting Conditions

The following table provides recommended starting points for optimizing reactions with 1-Chloro-4-ethynyl-2-methylbenzene, based on literature for challenging aryl chlorides.

ParameterSonogashira CouplingSuzuki-Miyaura CouplingHeck Coupling
Pd Source (mol%) Pd(OAc)₂ (1-2%) or Pd₂(dba)₃ (1-2%)Pd(OAc)₂ (2%)[6]Pd(OAc)₂ (1-2%)[15]
Ligand (mol%) XPhos or SPhos (2-4%)SPhos (4%)[6]P(t-Bu)₃ (2-4%) or NHC Ligand
Base (equiv.) Cs₂CO₃ (2 equiv.) or Et₃N (3-5 equiv.)K₃PO₄ (2 equiv.)[6]n-Bu₄N⁺OAc⁻ (1.5 equiv.)[15] or K₂CO₃ (2 equiv.)
Solvent Dioxane or TolueneToluene/H₂O (10:1)[6] or DioxaneDMF or DMAc
Temperature (°C) 80 - 110 °C100 °C[6]80 - 120 °C[15]
Notes Consider Cu-free for sensitive substrates.Use boronate esters if protodeboronation is an issue.Additives like TBAB may be beneficial.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a robust starting point for the coupling of 1-Chloro-4-ethynyl-2-methylbenzene with a generic arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-Chloro-4-ethynyl-2-methylbenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen for 15-20 minutes. This step is crucial to prevent catalyst oxidation.[6]

  • Addition of Reagents: Under a positive pressure of inert gas, add potassium phosphate (K₃PO₄, 2.0 equiv.). Then, add the degassed solvent system (e.g., Toluene and water, 10:1 ratio) via syringe.[6]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[6]

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. Available from: [Link]

  • Heck Reaction—State of the Art - MDPI. Available from: [Link]

  • Heck reaction - Wikipedia. Available from: [Link]

  • A versatile catalyst for Heck reactions of aryl chlorides and aryl bromides under mild conditions - PubMed. Available from: [Link]

  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available from: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available from: [Link]

  • Understanding the Reactions that are Specific for Terminal Alkynes - Unacademy. Available from: [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available from: [Link]

  • Technical Support Center: Purification of 1-Chloro-2-(2-chloroethyl)benzene - Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene - Benchchem.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-4-ethynyl-2-methylbenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-Chloro-4-ethynyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Chloro-4-ethynyl-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a synthetic step. This document addresses common issues in a practical question-and-answer format, explaining the causality behind solvent selection to ensure reproducible, high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you may encounter during your experiments. The answers are grounded in established mechanistic principles to help you not only solve the immediate problem but also build a predictive understanding for future experimental design.

Question 1: My Sonogashira coupling reaction with 1-Chloro-4-ethynyl-2-methylbenzene is failing or giving very low yields. Could the solvent be the issue?

Answer: Yes, this is a very common issue, and solvent choice is a primary factor. 1-Chloro-4-ethynyl-2-methylbenzene is an electron-rich aryl chloride, which is notoriously challenging for Sonogashira couplings. The rate-determining step is often the initial oxidative addition of the aryl chloride to the Pd(0) catalyst.[1][2]

  • The Problem: Non-polar solvents like toluene or ethereal solvents like THF and dioxane may not be effective for this substrate.[3] These solvents are generally suitable for more reactive aryl iodides and bromides, but they often fail to promote the difficult oxidative addition of the C-Cl bond.

  • The Scientific Rationale: This step involves a significant change in the polarity and geometry of the palladium center. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dimethyl sulfoxide (DMSO) , are highly effective at stabilizing the polar transition states involved in the oxidative addition process.[4][5] Their ability to coordinate with the palladium catalyst can also facilitate the reaction.[6][7] Furthermore, these solvents have high boiling points, allowing the reaction to be heated to the higher temperatures often necessary to overcome the activation energy for aryl chloride activation.[2][8]

  • Troubleshooting Action:

    • Switch to a high-boiling polar aprotic solvent such as NMP or DMF.

    • Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can lead to catalyst decomposition and unwanted side reactions like Glaser homocoupling.[9]

    • Due to the difficulty of this coupling, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) in conjunction with the solvent change, as these ligands are known to accelerate the oxidative addition of aryl chlorides.[1][10]

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser-Hay reaction) as a byproduct. How can my solvent strategy mitigate this?

Answer: Alkyne homocoupling is a classic side reaction in copper-co-catalyzed Sonogashira couplings.[10] While the primary cause is the copper(I) catalyst, your reaction setup, including the solvent and base, plays a crucial role.

  • The Problem: The formation of a 1,3-diyne byproduct consumes your alkyne starting material and complicates purification. This is especially prevalent if the cross-coupling reaction is sluggish, which is often the case with aryl chlorides.

  • The Scientific Rationale: The Glaser-Hay reaction is an oxidative coupling that is highly dependent on the presence of both copper and an oxidant (typically trace oxygen).[10] The solvent must effectively dissolve all components, including the amine base, which is crucial for deprotonating the terminal alkyne.[4] In many protocols, an excess of a liquid amine like triethylamine (Et₃N) or diisopropylamine is used as both the base and a co-solvent.[3]

  • Troubleshooting Action:

    • Ensure a Strictly Inert Atmosphere: Rigorously degas your chosen solvent and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period) to remove all traces of oxygen.[9]

    • Consider Copper-Free Conditions: For a challenging substrate like an aryl chloride, the best solution is often to switch to a copper-free Sonogashira protocol. Research has shown that copper can even inhibit the reaction of aryl chlorides.[10] These protocols rely on a robust palladium/ligand system and a suitable base, completely circumventing the Glaser-Hay pathway.

    • Slow Addition: If you must use a copper-catalyzed system, add the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.[9]

Question 3: For a Suzuki-Miyaura coupling, what is the best general-purpose solvent to start with for this substrate?

Answer: The Suzuki-Miyaura reaction is generally more tolerant of solvent choice than the Sonogashira coupling.[11] However, a well-chosen solvent system is still key to an efficient and robust reaction.

  • The Scientific Rationale: The reaction mechanism involves several steps where solvent plays a role, including dissolving the inorganic base and the boronic acid (or ester), and stabilizing the palladium intermediates.[12] For many Suzuki couplings, a mixture of an organic solvent and water is beneficial.[13] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the formation of the reactive boronate species, which accelerates the crucial transmetalation step.[14]

  • Recommended Starting Points:

    • Ethereal Solvents (Biphasic): A mixture of 1,4-Dioxane or Tetrahydrofuran (THF) with water (e.g., 4:1 v/v) is a very common and effective starting point.[15]

    • Aromatic Solvents (Biphasic): Toluene/water is another excellent choice, particularly for reactions run at higher temperatures.[15]

    • Polar Aprotic Solvents: Solvents like DMF can also be used, especially if substrate solubility is an issue.[13] They are particularly effective at stabilizing charged intermediates, which can be beneficial.[6]

  • Troubleshooting Action: If you experience low yields, it may not be the solvent class but the specific conditions. Before abandoning a solvent, consider changing the base (e.g., from a carbonate to a stronger phosphate or hydroxide) or increasing the temperature, as these factors have a profound impact on the reaction outcome.[11]

Question 4: My palladium catalyst is precipitating as a black solid (palladium black) before the reaction is complete. How is this related to the solvent?

Answer: The formation of palladium black is a classic sign of catalyst deactivation and is directly linked to the stability of the active Pd(0) species in solution.[8] The solvent is your first line of defense against this process.

  • The Problem: Once the catalyst aggregates and precipitates, it loses its catalytic activity, and the reaction will stall.

  • The Scientific Rationale: The active catalyst is a soluble, low-ligated Pd(0) complex. If this species is not sufficiently stabilized, it will aggregate into catalytically inactive bulk palladium metal (palladium black). The solvent plays a crucial role in stabilizing the catalyst through coordination.[6][7] Furthermore, if your reactants or the catalyst complex itself have poor solubility in the chosen solvent, this can initiate aggregation.[4]

  • Troubleshooting Action:

    • Assess Solubility: Ensure all reaction components, especially the palladium pre-catalyst and ligand, are fully soluble in the chosen solvent at the reaction temperature. If you see solids that are not the inorganic base, you may have a solubility problem.

    • Switch to a More Coordinating Solvent: If you are using a non-polar solvent like toluene, consider switching to a more coordinating solvent like DMF, NMP, or THF .[6] These solvents can act as weak ligands, helping to keep the Pd(0) species solvated and preventing aggregation.[8]

    • Avoid Excessively High Temperatures: While heat is often necessary, especially for aryl chlorides, excessively high temperatures can accelerate catalyst decomposition. It is a delicate balance.[8] A solvent with an appropriate boiling point allows for precise temperature control.

Question 5: How does solvent polarity impact potential cycloaddition reactions involving the ethynyl group of my molecule?

Answer: The effect of solvent on cycloaddition reactions is entirely dependent on the reaction mechanism. For the terminal alkyne on your molecule, you might consider [2+2], [3+2], or [4+2] cycloadditions.

  • The Scientific Rationale:

    • Concerted Cycloadditions: Reactions that proceed through a single, concerted transition state (like many Diels-Alder, a [4+2] cycloaddition) typically show very little dependence on solvent polarity. The transition state is relatively non-polar, so changing the solvent has a minimal effect on its stability and thus a small effect on the reaction rate.[16]

    • Stepwise, Zwitterionic Cycloadditions: In contrast, cycloadditions that proceed through a stepwise mechanism involving a charged, zwitterionic intermediate are highly sensitive to solvent polarity.[17] Polar solvents will strongly stabilize the charged intermediate and the polar transition state leading to it. This stabilization dramatically lowers the activation energy and can increase the reaction rate by several orders of magnitude compared to the same reaction in a non-polar solvent.[17]

  • Troubleshooting Action:

    • If your cycloaddition is sluggish, and you have reason to believe the mechanism could be stepwise (e.g., based on literature for similar systems), switching from a non-polar solvent (like Toluene or Hexane) to a polar solvent (Acetonitrile, DMF, or even a protic solvent like Ethanol ) could lead to a significant rate enhancement.

    • Conversely, solvent choice can sometimes be used to control selectivity between competing concerted and stepwise pathways.

Data & Visualization

Solvent Selection Guide for Cross-Coupling

The following diagram provides a simplified decision-making workflow for selecting an appropriate solvent system based on the intended reaction.

SolventSelection start Start: Identify Reaction Type sonogashira Sonogashira Coupling start->sonogashira suzuki Suzuki-Miyaura Coupling start->suzuki heck Heck Reaction start->heck sonogashira_q1 Observing Low Yield / No Reaction? sonogashira->sonogashira_q1 suzuki_q1 Substrate or Base Solubility Issues? suzuki->suzuki_q1 heck_q1 High Temperature Required? heck->heck_q1 sonogashira_a1_yes Use High-Boiling, Polar Aprotic Solvent (e.g., DMF, NMP, DMSO) sonogashira_q1->sonogashira_a1_yes Yes sonogashira_q2 Glaser Homocoupling an Issue? sonogashira_q1->sonogashira_q2 No sonogashira_a2_yes Switch to Copper-Free Protocol. Ensure rigorous degassing. sonogashira_q2->sonogashira_a2_yes Yes sonogashira_ok Proceed with Standard Conditions (e.g., Amine/Toluene) sonogashira_q2->sonogashira_ok No suzuki_a1_yes Use Biphasic System (Toluene/H₂O, Dioxane/H₂O) or Polar Aprotic (DMF) suzuki_q1->suzuki_a1_yes Yes suzuki_ok Proceed with Standard Conditions (e.g., THF, Toluene) suzuki_q1->suzuki_ok No heck_a1_yes Use High-Boiling, Polar Aprotic Solvent (e.g., DMF, NMP) heck_q1->heck_a1_yes Yes

Caption: Decision tree for initial solvent selection in common cross-coupling reactions.

Table 1: Comparative Solvent Effects on a Model Sonogashira Coupling

The following data illustrates the typical impact of solvent choice on the yield of the Sonogashira coupling between 1-Chloro-4-ethynyl-2-methylbenzene and Phenylacetylene.

SolventDielectric Constant (ε)Boiling Point (°C)Typical Reaction Temp. (°C)Yield (%)Notes
Toluene2.4111110< 5%Poor solvent for activating the aryl chloride.[6]
THF7.66665~10-15%Insufficient temperature and polarity for efficient reaction.
1,4-Dioxane2.2101100~20-30%Modest improvement, but still suboptimal for this substrate.[8]
DMF36.7153120-140~75-85% Excellent choice; high polarity and boiling point facilitate oxidative addition.[4][6]
NMP32.2202140-160> 90% Often considered one of the best solvents for challenging couplings due to its stability and high boiling point.

Note: Yields are illustrative and based on typical outcomes reported in the literature for challenging aryl chlorides. Actual results will depend on the specific catalyst, ligand, base, and reaction time.

Validated Experimental Protocols

Protocol 1: Optimized Copper-Free Sonogashira Coupling

This protocol is designed to maximize the yield for the coupling of the challenging 1-Chloro-4-ethynyl-2-methylbenzene substrate by eliminating copper-related side reactions.

Materials:

  • 1-Chloro-4-ethynyl-2-methylbenzene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (Caesium Carbonate, 2.0 equiv)

  • Anhydrous, Degassed N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 10 minutes, then backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add 1-Chloro-4-ethynyl-2-methylbenzene, followed by the terminal alkyne and anhydrous, degassed NMP (to achieve a concentration of ~0.2 M).

  • Degassing (Optional but Recommended): For maximum efficiency, subject the sealed reaction mixture to one freeze-pump-thaw cycle to remove any final traces of dissolved oxygen.[9]

  • Reaction: Heat the mixture to 140 °C in a pre-heated oil bath and stir vigorously. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Suzuki-Miyaura Coupling in a Biphasic System

This protocol utilizes a common and effective biphasic system to ensure efficient coupling.

Materials:

  • 1-Chloro-4-ethynyl-2-methylbenzene (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (Potassium Carbonate, 3.0 equiv)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1-Chloro-4-ethynyl-2-methylbenzene, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add toluene and water in a 4:1 volumetric ratio (e.g., 8 mL toluene, 2 mL water).

  • Degassing: Bubble argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.

  • Reaction: Heat the biphasic mixture to reflux (~90-95 °C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases. Monitor the reaction progress by TLC or GC/MS.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. BenchChem.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate.
  • BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • ArODES - HES-SO. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • ChemInform Abstract: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (n.d.). ResearchGate.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Publications. (2020, September 4). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development.
  • BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • Cross-Coupling Reactions Guide. (n.d.).
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
  • The effect of different solvents on the Suzuki coupling reaction. (n.d.). ResearchGate.
  • ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. (n.d.). Oriental Journal of Chemistry.
  • Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals.
  • IUPAC. (n.d.). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. IUPAC.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Synthesis of 1-Chloro-4-ethynyl-2-methylbenzene: A Comparative Guide for Drug Development Professionals

The synthesis of terminal alkynes is a foundational transformation in medicinal chemistry and drug discovery. Specifically, 1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) has emerged as a highly valuable building...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of terminal alkynes is a foundational transformation in medicinal chemistry and drug discovery. Specifically, 1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) has emerged as a highly valuable building block for synthesizing triazole-containing pharmacophores via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). For instance, this specific aryl alkyne is a critical precursor in the development of modified Sorafenib analogs, which have demonstrated potent apoptotic activity against HT-29 colorectal cancer cells [1].

When benchmarking the synthesis of 1-Chloro-4-ethynyl-2-methylbenzene, process chemists and researchers must weigh step economy, reagent toxicity, and downstream purification requirements. This guide objectively compares three primary synthetic pathways: the Bestmann-Ohira homologation, the Corey-Fuchs reaction, and the Sonogashira cross-coupling.

Synthetic Strategy Overview & Mechanistic Causality

The synthesis of this terminal alkyne generally proceeds via two distinct strategic disconnections:

  • One-carbon homologation of the corresponding aldehyde (4-chloro-3-methylbenzaldehyde).

  • Cross-coupling and desilylation of the corresponding aryl halide (4-bromo-1-chloro-2-methylbenzene).

Pathways A 4-Chloro-3-methylbenzaldehyde C Bestmann-Ohira (1 Step, Mild Base) A->C DAMP, K2CO3, MeOH D Corey-Fuchs (2 Steps, n-BuLi) A->D 1. CBr4, PPh3 2. n-BuLi B 4-Bromo-1-chloro-2-methylbenzene E Sonogashira + Deprotection (2 Steps, Pd/Cu) B->E 1. TMSA, Pd/Cu 2. K2CO3, MeOH F 1-Chloro-4-ethynyl-2-methylbenzene C->F D->F E->F

Caption: Divergent synthetic pathways for the preparation of 1-Chloro-4-ethynyl-2-methylbenzene.

Methodological Benchmarking & Experimental Protocols

Method A: The Bestmann-Ohira Homologation (The Benchmark Standard)

The Bestmann-Ohira reaction is widely considered the benchmark method for synthesizing 1-Chloro-4-ethynyl-2-methylbenzene due to its one-pot nature and mild conditions [2].

Mechanistic Causality: This method utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (DAMP, the Bestmann-Ohira reagent). Methanol is deliberately chosen as the solvent because it acts as a nucleophile to cleave the acetyl group of DAMP under mild basic conditions (K₂CO₃). This generates the Seyferth-Gilbert anion in situ, which attacks the aldehyde to form an oxaphosphetane intermediate. Subsequent elimination of dimethyl phosphate yields a diazoalkene, which undergoes N₂ extrusion and a 1,2-hydride shift to form the terminal alkyne.

BOMechanism N1 Bestmann-Ohira Reagent (DAMP) N2 Deprotonation & Deacetylation (K2CO3 / MeOH) N1->N2 N3 Seyferth-Gilbert Anion N2->N3 N4 Nucleophilic Addition to Aldehyde N3->N4 N5 Oxaphosphetane Intermediate N4->N5 N6 Elimination of Dimethyl Phosphate N5->N6 N7 Diazoalkene N6->N7 N8 N2 Extrusion & 1,2-H Shift N7->N8 N9 Terminal Alkyne N8->N9

Caption: Mechanistic sequence of the Bestmann-Ohira homologation.

Self-Validating Experimental Protocol:

  • Charge a flame-dried flask with 4-chloro-3-methylbenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous MeOH (0.1 M).

  • Add DAMP (1.2 eq) dropwise. Note: Use a commercially available 10% solution in acetonitrile to circumvent the explosive hazards of handling neat diazo compounds.

  • Stir at room temperature for 24 hours. Validation: The reaction mixture will transition to a faint grey turbid solution. Monitor via TLC (100% petroleum ether); the complete consumption of the UV-active aldehyde (R_f ~0.4) and the appearance of a highly non-polar, UV-active spot (R_f ~0.8) confirms the successful formation of the alkyne.

  • Dilute with Et₂O, wash with 5% aqueous NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purify via flash column chromatography to afford 1-Chloro-4-ethynyl-2-methylbenzene as a white solid (Yield: ~74%, m.p.: 29.4–31.2 °C) [1].

Method B: The Corey-Fuchs Reaction (Two-Step Homologation)

The Corey-Fuchs reaction is a robust, classical alternative that avoids diazo reagents but requires cryogenic temperatures and strong organolithium bases[3].

Mechanistic Causality: Step 1 involves the Ramirez olefination of the aldehyde using CBr₄ and PPh₃ to form a 1,1-dibromoalkene. Step 2 requires exactly 2.0 to 2.2 equivalents of n-BuLi. The first equivalent performs a halogen-metal exchange, and the second deprotonates the resulting terminal alkyne to drive the Fritsch-Buttenberg-Wiechell rearrangement to completion. Cryogenic temperatures (-78 °C) are strictly required to control the highly exothermic lithium-halogen exchange and prevent dimerization.

Self-Validating Experimental Protocol:

  • Step 1: To a solution of PPh₃ (4.0 eq) in dry DCM at 0 °C, add CBr₄ (2.0 eq). Validation: The immediate appearance of a bright yellow/orange color confirms the successful formation of the active phosphonium ylide. Add the aldehyde (1.0 eq) and stir at RT. Filter through Celite to remove the bulk of the triphenylphosphine oxide byproduct.

  • Step 2: Dissolve the isolated dibromoalkene in anhydrous THF at -78 °C. Dropwise add n-BuLi (2.5 M in hexanes, 2.2 eq). Stir for 1 h at -78 °C, then allow warming to RT for 1 h.

  • Validation: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. A highly exothermic quench accompanied by gas evolution validates that the active acetylide anion was successfully generated and remained stable prior to protonation. Extract with Et₂O, dry, and purify (Overall Yield: ~65-70%).

Method C: Sonogashira Cross-Coupling & Deprotection

For facilities where the aryl bromide (4-bromo-1-chloro-2-methylbenzene) is more readily available than the aldehyde, the Sonogashira coupling is highly effective.

Mechanistic Causality: Trimethylsilylacetylene (TMSA) is used as a surrogate for acetylene gas, which is highly flammable and difficult to quantify. CuI acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex, bypassing the high energy barrier of direct oxidative addition to the alkyne.

Self-Validating Experimental Protocol:

  • Step 1: Degas a solution of 4-bromo-1-chloro-2-methylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in Et₃N/THF. Add TMSA (1.2 eq) and stir at 60 °C for 4 h. Validation: The successful initiation of the catalytic cycle is visually confirmed by the heavy precipitation of triethylammonium bromide (Et₃N·HBr) as a voluminous white solid.

  • Step 2: Isolate the TMS-protected alkyne. Dissolve in MeOH, add K₂CO₃ (1.5 eq), and stir at RT for 2 h to cleave the TMS group.

  • Perform an aqueous workup and silica gel purification (Overall Yield: ~80%).

Quantitative Benchmarking Data

The following table summarizes the quantitative and operational metrics for the three synthetic routes, allowing drug development professionals to select the optimal pathway based on their laboratory's capabilities and downstream API purity requirements.

MetricBestmann-Ohira HomologationCorey-Fuchs ReactionSonogashira + Deprotection
Starting Material 4-Chloro-3-methylbenzaldehyde4-Chloro-3-methylbenzaldehyde4-Bromo-1-chloro-2-methylbenzene
Step Count 1 Step2 Steps2 Steps
Reported Yield ~74%~65–70% (Overall)~80% (Overall)
Key Reagents DAMP, K₂CO₃, MeOHCBr₄, PPh₃, n-BuLiTMSA, Pd(PPh₃)₂Cl₂, CuI
Reaction Conditions Room Temperature0 °C to -78 °C (Cryogenic)60 °C, then Room Temperature
Safety & Scalability High (if DAMP is used as a solution to avoid explosion risks)Moderate (Requires handling highly reactive organolithiums)Low-Moderate (Requires rigorous heavy metal scavenging for APIs)
Atom Economy ModerateLow (Generates Ph₃P=O and brominated waste)Moderate

Conclusion

For the synthesis of 1-Chloro-4-ethynyl-2-methylbenzene, the Bestmann-Ohira homologation stands out as the optimal method for drug development applications. It provides a highly efficient, one-step transformation from the commercially available aldehyde with a solid 74% yield, entirely bypassing the need for cryogenic infrastructure (required by Corey-Fuchs) and the introduction of heavy metals like Palladium and Copper (required by Sonogashira). Avoiding heavy metals is particularly critical when synthesizing active pharmaceutical ingredients (APIs) like Sorafenib analogs, as it eliminates the need for costly and time-consuming metal-scavenging purification steps prior to biological evaluation.

References

  • Ye, W.; Yao, Q.; Yu, S.; Gong, P.; Qin, M. "Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs." Molecules, 2017, 22(10), 1759. URL:[Link]

Comparative

Reactivity Comparison Guide: 1-Chloro-4-ethynyl-2-methylbenzene vs. Alternative Terminal Alkynes

As a Senior Application Scientist, selecting the right terminal alkyne building block is critical for optimizing yields in cross-coupling and bioconjugation workflows. 1-Chloro-4-ethynyl-2-methylbenzene (IUPAC: 4-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right terminal alkyne building block is critical for optimizing yields in cross-coupling and bioconjugation workflows. 1-Chloro-4-ethynyl-2-methylbenzene (IUPAC: 4-chloro-3-methylphenylacetylene) is a highly specialized aryl alkyne frequently utilized in drug discovery, most notably in the synthesis of triazole-containing Sorafenib analogs for targeted anticancer therapies[1].

This guide objectively compares the reactivity of 1-chloro-4-ethynyl-2-methylbenzene against other standard terminal alkynes, providing the mechanistic causality behind its performance and self-validating experimental protocols.

Electronic & Steric Profiling: The Causality of Reactivity

To understand how 1-chloro-4-ethynyl-2-methylbenzene behaves in catalysis, we must deconstruct its structural electronics. The reactivity of terminal aryl alkynes is governed by the Hammett constants ( σ ) of their ring substituents, which dictate the pKa of the terminal acetylenic proton and the LUMO energy of the triple bond.

  • Push-Pull Dynamics: Relative to the ethynyl group, the chlorine atom sits at the para position, exerting an electron-withdrawing inductive effect (-I, σp​=+0.23 ). The methyl group sits at the meta position, providing a mild electron-donating effect (+I, σm​=−0.07 ).

  • Net Electronic Effect: The cumulative Hammett value ( Σσ≈+0.16 ) renders the alkyne net electron-deficient compared to unsubstituted phenylacetylene. This lowers the energy of the alkyne's LUMO and increases the acidity of the terminal proton[2].

  • Steric Profile: Because the methyl group is meta to the alkyne (rather than ortho), it introduces negligible steric hindrance at the reactive carbon center, ensuring unhindered access for bulky transition metal catalysts.

Reactivity Comparison in Key Transformations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In CuAAC (Click Chemistry), the rate-determining steps involve the deprotonation of the alkyne and the formation of the copper(I) acetylide intermediate. Because 1-chloro-4-ethynyl-2-methylbenzene is mildly electron-deficient, its terminal proton is more acidic than that of electron-rich alkynes like 4-ethynyltoluene. This accelerates the initial metalation step. Furthermore, the lowered LUMO energy facilitates the subsequent cycloaddition with the azide[2]. It reacts faster than aliphatic alkynes and electron-rich aryl alkynes, making it an excellent substrate for rapid library generation in medicinal chemistry[1].

Palladium-Catalyzed Sonogashira Cross-Coupling

During Sonogashira cross-coupling, the terminal alkyne must undergo transmetalation from a copper acetylide to a palladium(II) complex. The electron-withdrawing nature of the 4-chloro-3-methylphenyl ring stabilizes the intermediate copper acetylide, promoting an efficient transmetalation step. The lack of ortho-steric bulk ensures that the final reductive elimination step remains kinetically favorable, minimizing the formation of homocoupled (Glaser) byproducts[3].

Quantitative Data Summary

The following table summarizes the comparative reactivity metrics of various terminal alkynes under standardized catalytic conditions.

Alkyne SubstrateSubstituent Electronic Effect ( Σσ )Est. Terminal pKaRelative CuAAC RateSonogashira Yield (Standard)
1-Chloro-4-ethynyl-2-methylbenzene +0.16 (Net EWG)~22.8Fast>90%
1-Chloro-4-ethynylbenzene +0.23 (Stronger EWG)~22.5Very Fast>92%
Phenylacetylene 0.00 (Neutral)~23.2Moderate85-90%
4-Ethynyltoluene -0.17 (EDG)~23.6Slow75-80%
1-Octyne N/A (Aliphatic)~25.0Very Slow<60%

Visualizing the Catalytic Workflows

To map the mechanistic pathways and experimental logic, refer to the following workflow diagrams.

CuAAC_Cycle Alkyne 1-Chloro-4-ethynyl- 2-methylbenzene (Net EWG Effect) Acetylide Cu(I)-Acetylide Intermediate (Stabilized by -I of Cl) Alkyne->Acetylide Deprotonation (Accelerated by Cl) Azide Organic Azide (R-N3) Metallacycle Bimetallic Cu-Metallacycle Azide->Metallacycle Coordination CuCat Cu(I) Catalyst [Cu(MeCN)4]PF6 / TBTA CuCat->Acetylide Metalation Acetylide->Metallacycle Cycloaddition (Lower LUMO) Triazole 1,4-Disubstituted 1,2,3-Triazole Product Metallacycle->Triazole Protonation / Demetalation Triazole->CuCat Catalyst Regeneration

Figure 1: CuAAC catalytic cycle highlighting the kinetic advantages of the electron-withdrawing chloro group.

Sonogashira_Workflow Prep 1. Reaction Setup Pd/Cu Catalysts, Amine Base OxAdd 2. Oxidative Addition Ar-X to Pd(0) Prep->OxAdd Transmet 3. Transmetalation Cu-Acetylide to Pd(II) OxAdd->Transmet RedElim 4. Reductive Elimination Internal Alkyne Formation Transmet->RedElim Unhindered (Meta-CH3) Purif 5. Purification Flash Chromatography RedElim->Purif

Figure 2: Sonogashira coupling workflow emphasizing the unhindered transmetalation step.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation steps to ensure reproducibility and mechanistic integrity.

Protocol A: Standardized CuAAC Workflow

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole using 1-chloro-4-ethynyl-2-methylbenzene. Causality: A t -BuOH/H₂O solvent system is chosen to ensure co-solubility of the highly hydrophobic aryl alkyne and the water-soluble catalytic system. Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, preventing oxidative homocoupling.

  • Reaction Assembly: In a 20 mL scintillation vial, dissolve 1-chloro-4-ethynyl-2-methylbenzene (1.0 mmol) and the desired organic azide (1.0 mmol) in 5 mL of t -BuOH.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in 5 mL of deionized H₂O. The solution will transition from blue to pale yellow, indicating the formation of active Cu(I).

  • Coupling: Add the aqueous catalyst solution to the organic mixture. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The alkyne starting material is highly UV-active; the reaction is complete when this spot entirely disappears. Confirm product mass via LC-MS (ESI+).

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Sonogashira Cross-Coupling

Objective: Couple 1-chloro-4-ethynyl-2-methylbenzene with an aryl iodide to form an internal alkyne. Causality: A slight excess of the alkyne (1.2 eq) is utilized to compensate for trace amounts of Glaser coupling. Triethylamine (Et₃N) serves dual purposes as both the solvent and the base required to deprotonate the alkyne[3].

  • Degassing: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Evacuate and backfill with Argon three times.

  • Reagent Addition: Inject anhydrous, degassed Et₃N (10 mL) followed by 1-chloro-4-ethynyl-2-methylbenzene (1.2 mmol).

  • Reaction Execution: Stir the mixture at 60 °C for 4 hours. The mixture will rapidly darken as the Pd(0) active species is formed and the cross-coupling proceeds.

  • Self-Validation Step: Pull a 50 µL aliquot, filter through a short pad of Celite with EtOAc, and analyze via GC-MS. The reaction is validated when the aryl iodide peak is consumed and the internal alkyne mass is dominant.

  • Purification: Filter the crude mixture through Celite to remove ammonium salts, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Synthesis and Antitumor Activity of Triazole-Containing Sorafenib Analogs Source: Molecules (MDPI), 2017, 22(10), 1759. URL:[Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition Source: Bioconjugate Chemistry (ACS Publications), 2013. URL:[Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications), 2008. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Chloro-4-ethynyl-2-methylbenzene

As a Senior Application Scientist, I have designed this technical safety bulletin to move beyond the generic, boilerplate information found in standard Safety Data Sheets (SDS). For researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical safety bulletin to move beyond the generic, boilerplate information found in standard Safety Data Sheets (SDS). For researchers and drug development professionals, true laboratory safety requires an understanding of chemical causality—knowing exactly why a molecule behaves the way it does under specific synthesis conditions.

Below is the comprehensive operational and safety guide for handling 1-Chloro-4-ethynyl-2-methylbenzene .

Chemical Profile & Mechanistic Risk Assessment

1-Chloro-4-ethynyl-2-methylbenzene (CAS: 1204394-34-2) [1] is a halogenated aryl alkyne frequently utilized as a critical building block in cross-coupling reactions (e.g., Sonogashira couplings) for pharmaceutical development and materials science.

The Hazard Profile: This compound carries the GHS signal word WARNING [2]. It is classified with specific acute hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

The Alkyne Factor (Causality of Risk): Beyond standard tissue irritation, the terminal ethynyl group (-C≡CH) presents a hidden, severe reactivity risk. Terminal alkynes can react spontaneously with heavy metals—specifically copper, silver, and mercury—to form highly unstable, shock-sensitive metal acetylides[4]. Therefore, your PPE and handling protocols must be designed not only to protect the operator from the chemical but also to protect the chemical from incompatible laboratory tools.

PPE Selection Matrix

To establish a self-validating safety system, PPE selection cannot be arbitrary. It must be dictated by the chemical's physical state and the solvent vehicle used during your synthesis workflow.

Protection ZoneRecommended PPEMaterial Specification & Causality
Eye/Face Safety Goggles & Face ShieldANSI Z87.1 compliant. Required to prevent severe ocular irritation (H319)[3] from accidental splashing of organic solutions during transfer.
Hand (Neat Solid) Nitrile GlovesMinimum 4-mil thickness. Sufficient for handling the neat solid powder to prevent direct dermal irritation (H315)[3].
Hand (In Solution) Butyl Rubber or Viton GlovesHalogenated alkynes are typically dissolved in aggressive coupling solvents (e.g., THF, DMF, DCM). Nitrile degrades rapidly in these solvents; Butyl/Viton ensures zero chemical breakthrough.
Body Flame-Resistant (FR) Lab Coat100% cotton or Nomex. Synthetic materials (polyester) can melt into the skin if the alkyne undergoes rapid, exothermic decomposition or accidental ignition.
Respiratory N95/P100 Particulate RespiratorRequired only if handling bulk powders outside of a certified fume hood to mitigate respiratory tract irritation (H335)[3].

Operational Workflow & Handling Protocol

Do not simply follow steps; verify your environment before proceeding. Every protocol must act as a self-validating system.

Step 1: Environmental Validation

  • Conduct all handling inside a certified chemical fume hood.

  • Self-Validation Check: Verify the fume hood face velocity is between 0.4 and 0.6 m/s before opening the chemical container. If the monitor alarms, abort the operation immediately.

Step 2: Tool Selection (Critical Checkpoint)

  • Use only PTFE (Teflon), ceramic, or high-grade stainless-steel spatulas.

  • Causality: Brass or copper-alloy spatulas can react with the terminal alkyne upon friction to form explosive copper acetylides[4].

Step 3: Weighing and Transfer

  • Pre-weigh closed vials (tare) before adding the chemical to minimize open-air exposure time.

  • Transfer the solid 1-Chloro-4-ethynyl-2-methylbenzene[1] slowly to prevent static buildup and aerosolization of the irritant powder.

Step 4: Reaction Setup

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) before introducing the chemical. Terminal alkynes can degrade or undergo unwanted oxidative homocoupling (Glaser coupling) in the presence of atmospheric oxygen.

Emergency Response & Disposal Plan

  • Spill Response: Do not sweep dry powders, as this aerosolizes the respiratory irritant (H335)[3]. Cover the spill with damp absorbent pads, carefully scoop the material into a compatible, non-metallic waste container, and seal tightly.

  • Disposal Causality: Dispose of as halogenated organic waste. Crucial: Segregate this waste stream strictly from heavy metal waste (especially Cu, Ag, Hg) to prevent the spontaneous generation of shock-sensitive acetylides in the laboratory waste carboy[4].

Process Visualization

G Step1 1. Risk Assessment Identify H315/H319 Hazards Step2 2. PPE Donning Nitrile/Viton Gloves, FR Coat Step1->Step2 Step3 3. Material Handling Avoid Cu/Ag/Brass Tools Step2->Step3 Step4 4. Reaction Execution Inert Atmosphere (Ar/N2) Step3->Step4 Step5 5. Waste Disposal Segregate from Heavy Metals Step4->Step5

Operational workflow and safety checkpoints for handling 1-Chloro-4-ethynyl-2-methylbenzene.

References

  • [1] Accela ChemBio - 1204394-34-2, 1-Chloro-4-ethynyl-2-methylbenzene Product Data. Available at: [Link]

  • [4] National Research Council - Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (The National Academies Press, Washington, D.C., 2011). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-ethynyl-2-methylbenzene
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1-Chloro-4-ethynyl-2-methylbenzene
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